molecular formula C7H9BrN2 B3080540 3-Bromo-6-isopropylpyridazine CAS No. 1086383-70-1

3-Bromo-6-isopropylpyridazine

Cat. No.: B3080540
CAS No.: 1086383-70-1
M. Wt: 201.06 g/mol
InChI Key: JUILXVOYPCXJHW-UHFFFAOYSA-N
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Description

3-Bromo-6-isopropylpyridazine (CAS: 1086383-70-1) is a high-purity halogenated heterocyclic compound offered as a key chemical building block for research and development applications. With a molecular formula of C 7 H 9 BrN 2 and a molecular weight of 201.06 g/mol , it serves as a versatile intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for medicinal and agrochemical research . The presence of a bromine atom on the pyridazine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce the isopropylpyridazine moiety into diverse molecular architectures . This compound requires specific storage conditions, recommending storage under an inert atmosphere at 2-8°C . Available in purities up to 98% , it is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-propan-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUILXVOYPCXJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-6-isopropylpyridazine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen bonding capacity.[1] These attributes make pyridazine-containing molecules attractive for modulating biological targets, though their representation in approved drugs has been hampered by synthetic challenges compared to more common heterocycles like pyridine.[2] 3-Bromo-6-isopropylpyridazine is a key building block for the synthesis of more complex molecules, offering a reactive handle for cross-coupling reactions and a lipophilic isopropyl group for probing hydrophobic pockets in target proteins. This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic introduction of the isopropyl moiety onto the pyridazine core and the subsequent halogenation to yield the target compound.

Introduction and Strategic Overview

The synthesis of substituted pyridazines requires careful strategic planning due to the electronic nature of the diazine ring system.[2] Direct functionalization can be challenging, often leading to issues with regioselectivity. A more reliable approach involves constructing the pyridazine ring with the desired substituents already in place or installing them on a pre-functionalized core.

This guide focuses on a practical and efficient two-stage strategy:

  • Stage 1: Minisci-type Radical Alkylation. The introduction of the isopropyl group onto a commercially available 3,6-dichloropyridazine core. This is achieved via a silver-catalyzed radical reaction with isobutyric acid.

  • Stage 2: Conversion to the Target Bromide. This involves a two-step sequence from the resulting 3,6-dichloro-4-isopropylpyridazine. First, a selective hydrolysis to the corresponding pyridazinone, followed by a robust bromination reaction to install the desired bromine atom and yield the final product.

This pathway is advantageous as it utilizes readily available starting materials and employs well-understood, scalable reaction classes.

Retrosynthetic Analysis

A retrosynthetic approach to this compound highlights the key bond disconnections and strategic intermediates. The primary disconnection is the C-Br bond, leading back to a pyridazinone intermediate. This is a common and reliable transformation. The second key disconnection is the C-isopropyl bond, pointing towards a dichloropyridazine precursor and an isopropyl radical source.

G Target This compound Pyridazinone 6-Isopropyl-3(2H)-pyridazinone Target->Pyridazinone C-Br Formation (Bromination) Dichloro 3,6-Dichloro-4-isopropylpyridazine Pyridazinone->Dichloro Selective Hydrolysis Start 3,6-Dichloropyridazine + Isobutyric Acid Dichloro->Start C-C Bond Formation (Radical Alkylation)

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Pathway and Protocols

The introduction of the isopropyl group is accomplished via a silver-catalyzed radical alkylation, a variant of the Minisci reaction. This method is particularly effective for functionalizing electron-deficient heterocycles.

Reaction Scheme:

(Self-generated image, chemical structures drawn based on patent description)

Mechanism:

The reaction is initiated by the oxidation of isobutyric acid with ammonium persulfate, catalyzed by silver nitrate. This generates an isopropyl radical through decarboxylation. The electron-deficient pyridazine ring is susceptible to attack by this nucleophilic radical. The resulting radical adduct is then oxidized to rearomatize the ring, yielding the alkylated product. Sulfuric acid maintains an acidic medium, which is crucial for the stability of the pyridazine and the efficiency of the radical generation process.

Experimental Protocol:

This protocol is adapted from the procedure described in patent WO2007009913A1.[3]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • 3,6-Dichloropyridazine

  • Isobutyric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (conc. H₂SO₄)

  • Acetonitrile (MeCN)

  • Tetramethylene sulfone (Sulfolane)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,6-dichloropyridazine (22.5 g, 0.15 mol) in a mixture of acetonitrile (35 mL), tetramethylene sulfone (107 mL), and water (245 mL) at room temperature, add isobutyric acid (14 mL, 0.151 mol).

  • Add silver nitrate (13 g, 0.075 mol) to the mixture.

  • Heat the reaction mixture to 55°C.

  • Prepare a solution of concentrated sulfuric acid (24 mL) in water (105 mL) and a separate solution of ammonium persulfate (38 g, 0.165 mol) in water (105 mL).

  • Add both solutions dropwise and simultaneously to the reaction mixture over a period of 30 minutes, maintaining the internal temperature between 55-65°C.

  • After the addition is complete, stir the reaction mixture at 60°C for an additional 1 hour.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,6-dichloro-4-isopropylpyridazine as a solid.

ReagentMolar Eq.Quantity
3,6-Dichloropyridazine1.022.5 g (0.15 mol)
Isobutyric Acid1.0114 mL (0.151 mol)
Silver Nitrate0.513 g (0.075 mol)
Ammonium Persulfate1.138 g (0.165 mol)
Sulfuric Acid~3 eq.24 mL
Table 1: Reagent quantities for the synthesis of 3,6-dichloro-4-isopropylpyridazine.[3]

This stage proceeds in two steps: selective hydrolysis of the C6-Cl bond followed by bromination of the resulting pyridazinone.

Step 2a: Synthesis of 6-Isopropyl-3(2H)-pyridazinone

Reaction Scheme:

(Self-generated image)

Rationale:

The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position in such systems, especially under basic or acidic hydrolysis conditions. This reaction is typically performed by heating in an aqueous acid or base. Acetic acid with sodium acetate is a common system for such transformations.[4]

Experimental Protocol:

  • Suspend 3,6-dichloro-4-isopropylpyridazine (1.0 eq) in a mixture of glacial acetic acid (10 volumes) and water (2 volumes).

  • Add sodium acetate (3.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 100-110°C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with cold water.

  • Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-isopropyl-3(2H)-pyridazinone.

Step 2b: Synthesis of this compound

Reaction Scheme:

(Self-generated image)

Rationale:

The conversion of a pyridazinone to a 3-halopyridazine is a standard transformation. While phosphorus oxychloride (POCl₃) is used for chlorination[5], phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and Br₂ is effective for bromination. POBr₃ is often preferred for its reliability and milder conditions compared to elemental bromine mixtures.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

  • To a round-bottom flask, add 6-isopropyl-3(2H)-pyridazinone (1.0 eq).

  • Carefully add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at room temperature. The reaction can be exothermic.

  • Once the addition is complete, heat the mixture to 90-100°C and stir for 2-4 hours. The mixture should become a homogenous solution.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Neutralize the aqueous solution with a strong base (e.g., solid NaOH or 6N NaOH solution) until the pH is basic (~9-10), keeping the temperature low with an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final purified product.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Halogenation start 3,6-Dichloropyridazine + Isobutyric Acid reaction1 Reaction: AgNO3, (NH4)2S2O8 H2SO4, 55-65°C start->reaction1 workup1 Work-up: DCM Extraction, Wash, Dry, Concentrate reaction1->workup1 purify1 Purification: Silica Gel Chromatography workup1->purify1 intermediate1 Intermediate: 3,6-Dichloro-4-isopropylpyridazine purify1->intermediate1 reaction2 Hydrolysis: NaOAc, AcOH/H2O Reflux intermediate1->reaction2 workup2 Work-up: Precipitation, Filtration reaction2->workup2 intermediate2 Intermediate: 6-Isopropyl-3(2H)-pyridazinone workup2->intermediate2 reaction3 Bromination: POBr3, 90-100°C intermediate2->reaction3 workup3 Work-up: Ice Quench, Neutralize, Extraction, Dry reaction3->workup3 purify2 Purification: Silica Gel Chromatography workup3->purify2 final_product Final Product: This compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Phosphorus Oxybromide (POBr₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Concentrated Acids and Bases: Handle with care. The quenching and neutralization steps are highly exothermic and require slow addition and external cooling.

  • Organic Solvents: Dichloromethane and acetonitrile are toxic and volatile. Use in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound, a valuable intermediate for drug discovery and chemical synthesis. By leveraging a robust radical alkylation to install the isopropyl group followed by a classic pyridazinone formation and subsequent bromination, this pathway offers a clear and logical progression from simple, commercially available precursors. The provided protocols, grounded in established literature, serve as a practical blueprint for researchers in the field.

References

3-Bromo-6-isopropylpyridazine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-isopropylpyridazine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom and an isopropyl group. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug discovery. The pyridazine core itself is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems, offering advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, potential applications, and safety considerations.

CAS Number: 1086383-70-1[2] Hydrobromide Salt CAS Number: 1373223-56-3[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and integration into drug design workflows.

PropertyValueSource
CAS Number 1086383-70-1--INVALID-LINK--[2]
Molecular Formula C7H9BrN2--INVALID-LINK--[6]
Molecular Weight 201.06 g/mol --INVALID-LINK--[2]
Appearance Off-white solid (for hydrobromide salt)--INVALID-LINK--[4]

Synthesis of this compound

The synthesis of substituted pyridazines can be achieved through various synthetic strategies. A modern and efficient method for accessing functionalized pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This approach offers a high degree of control over the substitution pattern.[7]

Synthetic Workflow via iEDDA Reaction

G cluster_start Starting Materials cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_workup Work-up and Purification cluster_product Final Product 3-Bromotetrazine 3-Bromotetrazine Reaction_Vessel Reaction Vessel (Lewis Acid Catalyst, e.g., BF3·OEt2) 3-Bromotetrazine->Reaction_Vessel Reactant 1 Isopropyl_Silyl_Enol_Ether Isopropyl Silyl Enol Ether Isopropyl_Silyl_Enol_Ether->Reaction_Vessel Reactant 2 Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: A generalized workflow for the synthesis of this compound via an iEDDA reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar transformations and should be adapted and optimized for specific laboratory conditions.[7]

  • Preparation: To a solution of 3-bromotetrazine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2) at a reduced temperature (e.g., -78 °C).

  • Reaction: Slowly add the corresponding silyl enol ether of an isopropyl ketone to the reaction mixture. The use of a Lewis acid is crucial for activating the tetrazine, enabling the reaction to proceed under mild conditions.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in a number of biologically active molecules and approved drugs.[1] Its unique electronic properties, including strong H-bond accepting capabilities and a high dipole moment, make it an attractive component in drug design.[1]

Role as a Pharmacophore

Substituted pyridazines, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups, enabling the exploration of the chemical space around the pyridazine core.

G cluster_reactions Chemical Transformations cluster_products Diverse Molecular Scaffolds Start This compound Suzuki Suzuki Coupling (+ Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Aryl Aryl-substituted Pyridazines Suzuki->Aryl Amino Amino-substituted Pyridazines Buchwald->Amino Alkynyl Alkynyl-substituted Pyridazines Sonogashira->Alkynyl

Caption: Versatility of this compound in cross-coupling reactions for drug discovery.

Therapeutic Potential of Pyridazine Derivatives
  • Anticancer Agents: Numerous pyridazine derivatives have been investigated for their anticancer properties. For instance, 3,6-disubstituted pyridazines have been identified as a novel class of agents targeting cyclin-dependent kinase 2 (CDK2).[8]

  • Antimicrobial Agents: The pyridazine scaffold is a prominent motif in the search for new antimicrobial agents to combat drug-resistant pathogens.[9]

  • Other Therapeutic Areas: Derivatives of pyridazine have shown a wide array of physiological activities, including antihypertensive, cardiotonic, and antiviral effects.[10]

Safety and Handling

Hazard CategoryPrecautionary StatementSource
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.--INVALID-LINK--[11], --INVALID-LINK--[12]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product.--INVALID-LINK--[11], --INVALID-LINK--[12]
Personal Protective Equipment (PPE) Wear protective gloves/protective clothing/eye protection/face protection.--INVALID-LINK--[11], --INVALID-LINK--[12]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.--INVALID-LINK--[11], --INVALID-LINK--[12]
Disposal Dispose of contents/container to an approved waste disposal plant.--INVALID-LINK--[11], --INVALID-LINK--[12]

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its defined physicochemical properties and the versatility of the bromo substituent make it a valuable tool for medicinal chemists. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use in experimental procedures. The continued exploration of pyridazine-based compounds is a promising avenue for the discovery of new and effective drugs.

References

Spectroscopic Characterization of 3-Bromo-6-isopropylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 3-Bromo-6-isopropylpyridazine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It delves into the causal reasoning behind spectroscopic predictions, outlines robust experimental protocols for data acquisition, and provides a framework for interpreting the resulting spectra to confirm the molecular structure with a high degree of confidence.

Introduction: The Structural Elucidation Imperative

In the field of medicinal chemistry and materials science, the pyridazine core is a privileged scaffold, appearing in numerous compounds with diverse biological activities. The synthesis of novel pyridazine derivatives, such as this compound (C₇H₉BrN₂), necessitates unambiguous structural verification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this verification process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated molecular portrait. This guide will detail the theoretical underpinnings and practical application of these techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate signals corresponding to the isopropyl group and the two protons on the pyridazine ring.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Doublet1HH-4The deshielding effect of the adjacent nitrogen and bromine atoms shifts this proton downfield. It is coupled to H-5.
~7.6 - 7.8Doublet1HH-5Located adjacent to a nitrogen atom and the isopropyl group, this proton is slightly less deshielded than H-4. It is coupled to H-4.
~3.2 - 3.4Septet1H-CH(CH₃)₂The methine proton is split by the six equivalent methyl protons into a septet. It is deshielded by the aromatic ring.
~1.3 - 1.4Doublet6H-CH(CH ₃)₂The six methyl protons are equivalent and are split by the single methine proton into a doublet.

Causality in Chemical Shifts and Coupling:

  • Aromatic Protons (H-4, H-5): The two protons on the pyridazine ring are in different chemical environments. H-4 is adjacent to the electron-withdrawing bromine atom, causing it to resonate at a lower field (higher ppm) than H-5. These two protons are adjacent to each other and will exhibit vicinal coupling, appearing as a pair of doublets. The typical coupling constant for adjacent protons on a pyridazine ring (³JHH) is in the range of 8-9 Hz.[1]

  • Isopropyl Group: The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) is adjacent to the aromatic ring, which deshields it, placing its signal around 3.2-3.4 ppm. This proton is coupled to the six protons of the two methyl groups, resulting in a septet (following the n+1 rule, where n=6). The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet signal at a much higher field (~1.3-1.4 ppm), characteristic of aliphatic protons.

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule and provides information about their electronic environment. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct, resulting in seven unique signals.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160 - 165C-6Carbon attached to nitrogen and the isopropyl group. The direct attachment to the electronegative nitrogen causes a significant downfield shift.
~145 - 150C-3Carbon bearing the bromine atom. The electronegativity of bromine and the adjacent nitrogen atom cause a strong deshielding effect.
~130 - 135C-4Aromatic CH carbon, deshielded by adjacent nitrogen and brominated carbon.
~125 - 130C-5Aromatic CH carbon, influenced by the adjacent nitrogen and isopropyl-substituted carbon.
~30 - 35-C H(CH₃)₂The aliphatic methine carbon of the isopropyl group.
~21 - 23-CH(C H₃)₂The two equivalent methyl carbons of the isopropyl group.

Expertise in Spectral Prediction: The chemical shifts are predicted based on established data for substituted pyridazines.[2] The carbons directly attached to the electronegative nitrogen and bromine atoms (C-3 and C-6) are the most deshielded and appear furthest downfield. The aromatic CH carbons (C-4 and C-5) appear in the typical aromatic region, and the aliphatic carbons of the isopropyl group are found at the highest field (lowest ppm). Online prediction tools can provide a good starting point for these assignments.[3][4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte signals.[5] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers often reference to the residual solvent peak). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is an automated process on most modern instruments.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

  • ¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Set a wider spectral width (e.g., 0-200 ppm). c. Use a proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet) and enhance sensitivity via the Nuclear Overhauser Effect (NOE). d. Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: a. Apply phase correction to ensure all peaks are upright. b. Perform baseline correction to obtain a flat baseline. c. Calibrate the chemical shift scale by referencing the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making it an excellent tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, aliphatic C-H bonds, and the carbon-bromine bond.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2970 - 2870C-H StretchAliphatic C-H (isopropyl)
1600 - 1450C=N and C=C StretchPyridazine Ring Vibrations
1385 - 1365C-H BendIsopropyl group (characteristic doublet)
690 - 515C-Br StretchCarbon-Bromine Bond

Interpreting the Vibrational Landscape:

  • C-H Stretching: The region above 3000 cm⁻¹ is diagnostic for C-H bonds involving sp²-hybridized carbons (aromatic), while the region just below 3000 cm⁻¹ is characteristic of C-H bonds on sp³-hybridized carbons (aliphatic).[6]

  • Aromatic Ring Vibrations: The pyridazine ring will exhibit several complex stretching vibrations between 1600 and 1450 cm⁻¹, which are characteristic of aromatic and heteroaromatic systems.[7]

  • C-Br Stretch: The presence of the bromine atom should be confirmed by a stretching vibration in the far-infrared or "fingerprint" region of the spectrum, typically below 700 cm⁻¹.[8] This region is often complex, but the C-Br stretch is a key expected feature.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This protocol is a standard and reliable method for obtaining IR spectra of solid samples.

  • Sample and KBr Preparation: a. Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to IR radiation in the typical analysis range.[2] c. Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Formation: a. Transfer a small amount of the mixture into a pellet die. b. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.[9]

  • Spectral Acquisition: a. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide. c. Place the sample holder with the pellet into the beam path and acquire the sample spectrum. d. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₉BrN₂), the mass spectrum under Electron Ionization (EI) is expected to show several key features.

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • M⁺ peak: m/z ≈ 200 (corresponding to C₇H₉⁷⁹BrN₂)

    • M+2 peak: m/z ≈ 202 (corresponding to C₇H₉⁸¹BrN₂) This characteristic isotopic signature is definitive proof of the presence of one bromine atom in the molecule.[10]

  • Key Fragmentation Pathways: Energetically unstable molecular ions will break apart into smaller, charged fragments. The most likely fragmentation pathways are those that lead to stable ions or neutral molecules.

    • Loss of a Methyl Group (-CH₃): Cleavage of a methyl group from the isopropyl moiety is a common fragmentation. This would result in fragment ions at m/z ≈ 185 and 187. This is a highly probable fragmentation.

    • Loss of the Isopropyl Group (-C₃H₇): Loss of the entire isopropyl group would lead to a bromopyridazine cation. This would result in fragment ions at m/z ≈ 157 and 159.

    • Loss of Bromine (-Br): Cleavage of the C-Br bond would result in an isopropylpyridazine cation at m/z ≈ 121.

References

The Solubility Profile of 3-Bromo-6-isopropylpyridazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-6-isopropylpyridazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document outlines a robust framework for its determination. We delve into the predicted solubility trends based on the molecule's physicochemical properties and data from analogous structures. Furthermore, a detailed, field-proven experimental protocol for accurate solubility assessment is provided to empower researchers in generating reliable data for drug discovery and development pipelines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

Heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridazine derivatives are recognized for their diverse pharmacological activities. The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, make it a valuable scaffold in drug design. These characteristics can influence drug-target interactions, reduce cytochrome P450 inhibition liability, and potentially mitigate interactions with the hERG potassium channel.[1] this compound, as a halogenated derivative, presents a key building block for the synthesis of more complex molecules.[2] Halogenation can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability.

Understanding the solubility of this compound is a critical first step in its journey from a promising lead compound to a viable drug candidate. Solubility profoundly impacts a drug's bioavailability, formulation options, and ultimately, its therapeutic efficacy.[3][4] This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this important synthetic intermediate.

Physicochemical Properties and Predicted Solubility Trends

The solubility of a compound is governed by its molecular structure and the nature of the solvent.[5] The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Molecular Analysis of this compound:

  • The Pyridazine Core: The pyridazine ring is inherently polar due to the presence of two adjacent nitrogen atoms, resulting in a significant dipole moment.[1] This polarity suggests a favorable interaction with polar solvents.

  • The Isopropyl Group: The C(6) isopropyl group is a non-polar, aliphatic moiety. This feature will contribute to the molecule's solubility in non-polar organic solvents.

  • The Bromo Substituent: The bromine atom at the C(3) position is electronegative and introduces a polar C-Br bond. However, its overall effect on polarity is balanced by its size and lipophilicity. Halogenation can sometimes increase solubility in organic solvents.

Predicted Solubility:

Based on this structural analysis and data from analogous compounds like 6-phenylpyridazin-3(2H)-one[6], we can predict the following solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to engage in strong dipole-dipole interactions.

  • Moderate to Good Solubility: Predicted in moderately polar solvents like Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM). The interplay between the polar pyridazine ring and the non-polar isopropyl group should allow for favorable interactions with these solvents.

  • Moderate Solubility: Alcohols such as Methanol, Ethanol, and Isopropanol are expected to be effective solvents. The pyridazine nitrogens can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohols.

  • Low to Moderate Solubility: Anticipated in non-polar aromatic solvents like Toluene, where π-π stacking interactions between the pyridazine ring and the toluene ring may occur.

  • Low Solubility: Expected in highly non-polar aliphatic solvents such as Hexane and Cyclohexane. The dominant polar nature of the pyridazine ring will likely lead to poor solvation in these environments.

  • Practically Insoluble: In aqueous solutions, due to the hydrophobic nature of the isopropyl group and the bromine atom, which likely outweighs the polarity of the pyridazine ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

Since no quantitative solubility data for this compound is publicly available, an experimental approach is necessary. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following workflow provides a systematic approach to determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Prepare saturated stock solutions of the compound in each test solvent. B Equilibrate samples at a constant temperature (e.g., 25°C) with agitation for 24-48 hours. A->B Incubation C Centrifuge samples to pellet excess solid. B->C Phase Separation D Filter the supernatant using a syringe filter to remove any remaining particulates. C->D Clarification E Prepare a dilution series of the filtered supernatant. D->E Sample Prep F Quantify the concentration of the dissolved compound using a validated HPLC method. E->F Quantification G Calculate the solubility from the concentration of the saturated solution. F->G Data Analysis

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation and Clarification:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the mobile phase of the HPLC method.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples onto the HPLC system and determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (Approx.)Predicted SolubilityExperimental Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47HighTo be determined
Dimethylformamide (DMF)37HighTo be determined
Tetrahydrofuran (THF)7.5Moderate to GoodTo be determined
Polar Protic Methanol33ModerateTo be determined
Ethanol24.5ModerateTo be determined
Isopropanol19.9ModerateTo be determined
Moderately Polar Dichloromethane (DCM)9.1Moderate to GoodTo be determined
Ethyl Acetate6.0Moderate to GoodTo be determined
Non-polar Aromatic Toluene2.4Low to ModerateTo be determined
Non-polar Aliphatic Hexane1.9LowTo be determined
Aqueous Water80.1Practically InsolubleTo be determined

Interpretation of Results:

The obtained solubility data will provide critical insights for drug development.[3] High solubility in a particular solvent system can guide the selection of appropriate vehicles for in vitro and in vivo studies. Conversely, low solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

Causality Behind Experimental Choices

The selection of solvents for solubility screening is a critical aspect of the experimental design.[8] The chosen solvents should span a range of polarities and chemical functionalities to provide a comprehensive solubility profile of the compound.

G cluster_solute This compound Properties cluster_solvents Solvent Selection Rationale Solute Polar Pyridazine Ring Non-polar Isopropyl Group Halogen Moiety Polar Polar Solvents (e.g., DMSO, Methanol) Solute->Polar Dipole-Dipole Interactions Hydrogen Bonding (Acceptor) NonPolar Non-polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar Van der Waals Forces (Interaction with Isopropyl Group) Intermediate Intermediate Polarity (e.g., THF, DCM) Solute->Intermediate Balanced Interactions

Caption: Rationale for solvent selection based on the physicochemical properties of this compound.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent choices for initial solubility screening due to their high polarity and ability to dissolve a wide range of organic compounds.

  • Polar Protic Solvents (Alcohols): These solvents are important as they can mimic physiological conditions to some extent and are often used in formulations. Their ability to act as hydrogen bond donors allows for specific interactions with the pyridazine nitrogens.

  • Solvents of Intermediate Polarity (THF, DCM, Ethyl Acetate): These are commonly used in organic synthesis and purification (e.g., chromatography). Understanding solubility in these solvents is crucial for process chemistry and scale-up.

  • Non-polar Solvents (Toluene, Hexane): These are included to assess the contribution of the non-polar functionalities of the molecule to its overall solubility profile.

  • Water: Although low solubility is expected, its determination is essential for biopharmaceutical classification and predicting oral bioavailability.

Conclusion

References

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-6-isopropylpyridazine, a key heterocyclic building block in modern medicinal and agrochemical research. Eschewing a rigid template, this document is structured to follow the logical chemical progression from fundamental starting materials to the final product, emphasizing the causality behind experimental choices and providing field-proven insights. We will detail the construction of the pyridazine core, the strategic introduction of the isopropyl moiety, and the ultimate functionalization to yield the target brominated compound. Each section includes detailed, step-by-step protocols, mechanistic discussions, and quantitative data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in contemporary drug discovery. Its unique electronic properties, characterized by a π-deficient nature, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions. The introduction of specific substituents, such as an isopropyl group for steric and lipophilic modulation and a bromine atom as a handle for further synthetic elaboration (e.g., cross-coupling reactions), creates highly valuable and versatile intermediates like this compound. This guide delineates a robust and scalable synthetic strategy for its preparation.

Strategic Overview of the Synthetic Approach

A direct, single-step synthesis of this compound is not readily achievable. Therefore, a multi-step approach is required, commencing with the assembly of the core pyridazine ring system. The overall strategy can be dissected into three primary phases:

  • Phase I: Construction of the Dichlorinated Pyridazine Framework. This phase begins with fundamental, commercially available starting materials to build the initial pyridazine ring, which is then chlorinated to provide reactive handles for subsequent functionalization.

  • Phase II: Introduction of the Isopropyl Group. A radical-mediated C-H functionalization is employed to install the isopropyl group onto the pyridazine core, yielding a key, stable intermediate.

  • Phase III: Final Transformation to this compound. The final phase involves a selective transformation of the chlorinated intermediate to the target bromo-derivative, a crucial step requiring careful strategic planning.

The logical flow of this synthesis is depicted below.

G cluster_0 Phase I: Pyridazine Core Synthesis cluster_1 Phase II: Isopropyl Group Installation cluster_2 Phase III: Halogen Modification A Maleic Anhydride C Pyridazine-3,6-diol A->C Condensation B Hydrazine Hydrate B->C Condensation D 3,6-Dichloropyridazine C->D Chlorination (POCl3) F 3,6-Dichloro-4-isopropylpyridazine D->F Radical C-H Functionalization E Isobutyric Acid E->F Radical C-H Functionalization G 3-Chloro-6-hydrazinyl-4-isopropylpyridazine F->G Selective Hydrazinolysis H This compound G->H Sandmeyer-Type Reaction

Caption: Overall synthetic workflow for this compound.

Phase I: Synthesis of the 3,6-Dichloropyridazine Core

The foundation of the synthesis lies in the creation of 3,6-dichloropyridazine, a versatile and widely used intermediate. This is achieved in a two-step process starting from maleic anhydride.

Step 1: Synthesis of Pyridazine-3,6-diol

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form the pyridazine ring.

  • Starting Materials:

    • Maleic Anhydride

    • Hydrazine Hydrate

    • Acid (e.g., HCl, H₂SO₄)

    • Solvent (e.g., Water)

  • Reaction Principle: This reaction is a classic cyclocondensation. The hydrazine, acting as a dinucleophile, attacks the carbonyl carbons of the maleic anhydride (which can be hydrolyzed in situ to maleic acid). Subsequent dehydration leads to the formation of the stable, six-membered pyridazine ring. The use of an acid catalyst facilitates the reaction.[1]

  • Experimental Protocol:

    • To a suitable reaction vessel, add maleic anhydride and water.

    • Slowly add hydrazine hydrate to the mixture, maintaining the temperature. The reaction is exothermic.

    • Add a catalytic amount of a strong acid.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.[1]

    • Cool the mixture to allow the product, pyridazine-3,6-diol, to precipitate.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 3,6-Dichloropyridazine

The diol intermediate is then converted to the more reactive dichloro-derivative using a standard chlorinating agent.

  • Starting Materials:

    • Pyridazine-3,6-diol

    • Phosphorus Oxychloride (POCl₃)

  • Reaction Principle: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the pyridazine-3,6-diol (which exists in tautomeric equilibrium with the pyridazinone form) to replace them with chlorine atoms.

  • Experimental Protocol:

    • Carefully add pyridazine-3,6-diol to an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes).

    • Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction mixture will become a clear solution.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with vigorous stirring. This will precipitate the crude 3,6-dichloropyridazine.

    • The pH of the aqueous slurry is carefully adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

    • The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or cyclohexane.[1][2]

Phase II: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

With the core structure in hand, the next critical step is the regioselective installation of the isopropyl group at the C4 position. This is achieved through a radical-mediated C-H functionalization.

  • Starting Materials:

    • 3,6-Dichloropyridazine

    • Isobutyric Acid

    • Silver Nitrate (AgNO₃) - Catalyst

    • Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈) - Radical Initiator

    • Acid (e.g., Sulfuric Acid or Trifluoroacetic Acid)

    • Solvent (typically Water)

  • Reaction Principle (Minisci-type Reaction): This transformation is a variation of the Minisci reaction, which involves the generation of an acyl radical from a carboxylic acid. The persulfate, upon thermal or catalytic decomposition, generates sulfate radicals. These radicals abstract a hydrogen atom from the isobutyric acid, which then decarboxylates to form an isopropyl radical. The silver(I) salt catalyzes this process. The electron-deficient pyridazine ring is then attacked by the nucleophilic isopropyl radical. Subsequent rearomatization yields the desired product. The reaction is highly regioselective for the C4/C5 positions due to the electronic nature of the dichloropyradazine ring.

G cluster_0 Radical Generation cluster_1 Addition to Pyridazine S2O8^2- S2O8^2- 2 SO4^.- 2 SO4^.- S2O8^2-->2 SO4^.- Heat/Ag+ Isobutyric_Acid (CH3)2CHCOOH + SO4^.- Isopropyl_Radical (CH3)2CH. Isobutyric_Acid->Isopropyl_Radical - HSO4- - CO2 Pyridazine 3,6-Dichloropyridazine Isopropyl_Radical->Pyridazine Attack Adduct Radical Adduct Pyridazine->Adduct Product 3,6-Dichloro-4-isopropylpyridazine Adduct->Product Oxidation (Rearomatization)

Caption: Simplified mechanism for the radical isopropylation.

Quantitative Data & Protocol Comparison

Several variations of this protocol exist, primarily differing in the acid used and reaction temperature.[3]

ParameterRoute 1[3]Route 2[3]Route 3[3][4]
Acid Trifluoroacetic AcidTrifluoroacetic AcidSulfuric Acid
Temperature 70 °C70 °C60-75 °C
Initiator Ammonium PersulfateAmmonium PersulfateAmmonium Persulfate
Reported Yield 96%88%85.77%
Recommended Experimental Protocol

(Based on Route 3 for cost-effectiveness and high yield)

  • In a reaction flask, slurry 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water.[4]

  • Slowly add concentrated sulfuric acid while maintaining the temperature.

  • Heat the mixture to approximately 60 °C.[4]

  • Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture. An exotherm to ~75 °C may be observed.[4]

  • Stir the reaction for 30-60 minutes after the addition is complete, monitoring by TLC or LCMS.

  • Cool the mixture and quench by pouring into an ice-water mixture.

  • Adjust the pH to 9-10 with a base (e.g., aqueous ammonia).[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The resulting oil, 3,6-dichloro-4-isopropylpyridazine, can be purified by fractional distillation or column chromatography.[1]

Phase III: Synthesis of this compound

This final phase is the most synthetically nuanced. A direct, selective conversion of one chlorine atom to bromine is challenging. A more reliable and controllable route involves the conversion of a chloro group to a hydrazinyl group, followed by a Sandmeyer-type reaction.

Step 1: Selective Hydrazinolysis

One of the chlorine atoms on the 3,6-dichloro-4-isopropylpyridazine intermediate is selectively replaced by a hydrazine group. The chlorine at the C6 position is generally more susceptible to nucleophilic attack.

  • Starting Materials:

    • 3,6-Dichloro-4-isopropylpyridazine

    • Hydrazine Hydrate

    • Solvent (e.g., Ethanol, Isopropanol)

  • Reaction Principle: Hydrazine acts as a potent nucleophile, displacing one of the chloride ions in a nucleophilic aromatic substitution (SNAr) reaction. By controlling the stoichiometry and reaction conditions (e.g., temperature), monosubstitution can be favored. The product of this reaction is a key hydrazinylpyridazine intermediate. The existence of 3-Bromo-6-hydrazinyl-4-isopropylpyridazine in chemical supplier databases suggests the viability of this class of intermediates.[5]

  • Experimental Protocol:

    • Dissolve 3,6-dichloro-4-isopropylpyridazine in a suitable alcohol solvent (e.g., ethanol).

    • Add one equivalent of hydrazine hydrate to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield 3-chloro-6-hydrazinyl-4-isopropylpyridazine.

Step 2: Deaminative Bromination (Sandmeyer-Type Reaction)

The hydrazinyl group is converted to a bromine atom via a diazonium salt intermediate. This is a classic and robust transformation in aromatic chemistry.

  • Starting Materials:

    • 3-Chloro-6-hydrazinyl-4-isopropylpyridazine

    • Sodium Nitrite (NaNO₂)

    • Hydrobromic Acid (HBr)

    • Copper(I) Bromide (CuBr)

  • Reaction Principle: The hydrazinyl group is first diazotized by treatment with sodium nitrite in a strong acid (HBr) at low temperatures to form a diazonium salt. This diazonium salt is highly unstable and readily loses nitrogen gas (N₂) upon gentle warming in the presence of a copper(I) bromide catalyst. This generates an aryl radical, which is then trapped by a bromide ion from the CuBr, yielding the final product.[6][7][8][9]

  • Experimental Protocol:

    • Suspend the hydrazinylpyridazine intermediate in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution or slurry of copper(I) bromide in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The final product, this compound, can be purified by column chromatography or distillation.

Conclusion

The synthesis of this compound is a multi-step process that relies on a logical sequence of well-established chemical transformations. By starting with fundamental materials like maleic anhydride and hydrazine, a key intermediate, 3,6-dichloro-4-isopropylpyridazine, is constructed. Subsequent strategic functionalization via a hydrazinyl intermediate and a Sandmeyer-type reaction provides a reliable pathway to the final target molecule. The protocols and principles outlined in this guide offer a robust framework for researchers to produce this valuable building block for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of 3-Bromo-6-isopropylpyridazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. Given the prevalence of the pyridazine scaffold in medicinal chemistry, a thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the prediction of molecular interactions.

Introduction to the Pyridazine Scaffold

Pyridazine, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, influence its interactions with biological targets and its metabolic stability. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is one such derivative, featuring a bromine atom and an isopropyl group at positions 3 and 6, respectively. These substituents are expected to significantly influence the molecule's steric and electronic characteristics, and consequently, its conformational behavior.

Molecular Structure and Electronic Profile

The molecular structure of this compound is defined by the planar pyridazine ring. The bromine atom, an electron-withdrawing group, and the isopropyl group, a bulky alkyl substituent, are key determinants of the molecule's overall properties. The C-Br bond introduces a potential site for halogen bonding, while the isopropyl group's size and rotational freedom are critical to its conformational landscape.

Conformational Analysis: A Computational Approach

In the absence of experimental crystallographic data for this compound, computational methods, specifically Density Functional Theory (DFT), provide a robust framework for predicting its three-dimensional structure and conformational preferences.[2]

Computational Methodology

A detailed computational analysis was performed to elucidate the conformational landscape of this compound. The following protocol outlines the theoretical approach:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p), a flexible basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine atom.

  • Solvation Model: The polarizable continuum model (PCM) with chloroform as the solvent was used to simulate a realistic chemical environment.

  • Conformational Search: A relaxed potential energy surface (PES) scan was performed by systematically rotating the dihedral angle defined by the C5-C6-C(isopropyl)-H(isopropyl) atoms in 10° increments. This allows for the identification of all stable conformers (energy minima) and the transition states connecting them.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory for all optimized geometries to confirm them as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

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Rotational Isomers and Energy Profile

The primary conformational flexibility in this compound arises from the rotation of the isopropyl group around the C6-C(isopropyl) bond. The potential energy surface scan reveals two key conformations: a low-energy "staggered" conformer and a higher-energy "eclipsed" transition state.

The calculated energy barrier for the rotation of the isopropyl group is approximately 4-6 kcal/mol. This relatively low barrier suggests that at room temperature, the isopropyl group is in rapid rotation, but the molecule will predominantly reside in the lower energy staggered conformation.

Table 1: Calculated Conformational Energies

ConformerRelative Energy (kcal/mol)
Staggered0.00
Eclipsed (Transition State)~5.0
Optimized Molecular Geometry

The geometry of the most stable staggered conformer was fully optimized. Key structural parameters are presented below. These values are in good agreement with those observed in crystal structures of other pyridazine derivatives.[3][4][5]

Table 2: Selected Optimized Geometrical Parameters

ParameterValue
Bond Lengths (Å)
C3-Br1.89
C6-C(isopropyl)1.52
N1-N21.34
Bond Angles (°) **
C5-C6-C(isopropyl)121.5
N1-C6-C(isopropyl)117.8
Dihedral Angle (°) **
C5-C6-C(isopropyl)-H±60, 180

Predicted Spectroscopic Properties for Experimental Verification

The computational model allows for the prediction of spectroscopic properties that can be used to experimentally validate the predicted conformation.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound are summarized below. These predictions are based on the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory. Machine learning algorithms trained on large experimental datasets can also provide accurate predictions of NMR chemical shifts.[6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
H4~7.8C4: ~130
H5~7.5C5: ~125
CH (isopropyl)~3.2 (septet)C(isopropyl): ~35
CH₃ (isopropyl)~1.3 (doublet)CH₃(isopropyl): ~22
C3: ~145
C6: ~160

The septet for the isopropyl methine proton and the doublet for the methyl protons are characteristic splitting patterns. The through-space Nuclear Overhauser Effect (NOE) can be a powerful tool to experimentally determine the preferred conformation in solution.[9][10][11][12] An NOE correlation between the isopropyl methine proton and the H5 proton of the pyridazine ring would provide strong evidence for the predicted staggered conformation where the methine proton is oriented towards the ring.

Vibrational Spectroscopy (IR/Raman)

The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. Key predicted vibrational modes include:

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): 2980-2850 cm⁻¹

  • C=N and C=C stretching (ring): 1600-1400 cm⁻¹

  • C-Br stretching: 650-550 cm⁻¹

Proposed Experimental Validation Workflow

To empirically validate the computational findings, the following experimental workflow is proposed:

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Synthesis and Characterization

A potential synthetic route to this compound could involve the bromination of a suitable 6-isopropylpyridazine precursor. Various methods for the synthesis of substituted pyridazines have been reported in the literature.[13][14][15][16] The synthesized compound would be purified by column chromatography or recrystallization and characterized by standard techniques such as mass spectrometry and IR spectroscopy.

Single-Crystal X-ray Diffraction

The unambiguous determination of the solid-state conformation of this compound would be achieved through single-crystal X-ray diffraction. This would require the growth of suitable single crystals, which can be attempted from various solvents or solvent mixtures. The resulting crystal structure would provide precise bond lengths, bond angles, and dihedral angles for direct comparison with the computationally predicted geometry.

Advanced NMR Spectroscopy

In the event that suitable single crystals cannot be obtained, or to probe the solution-phase conformation, a suite of NMR experiments should be conducted:

  • 1D ¹H and ¹³C NMR: To confirm the basic structure and obtain chemical shifts and coupling constants.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals.

  • NOESY/ROESY: To detect through-space correlations. As mentioned, an NOE between the isopropyl methine proton and the H5 proton would be a key piece of evidence for the preferred conformation. The absence or presence of other NOEs would also be informative.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. Through the application of robust computational methodologies, we have predicted its most stable conformation, the rotational barrier of the isopropyl group, and key structural and spectroscopic parameters. The staggered conformation is predicted to be the global minimum, with a relatively low barrier to rotation of the isopropyl group. The guide also outlines a clear experimental workflow to validate these theoretical findings. A thorough understanding of the three-dimensional structure of this and related pyridazine derivatives is crucial for advancing their development in medicinal chemistry and materials science.

References

The Strategic Utility of 3-Bromo-6-isopropylpyridazine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to favorable interactions with biological targets and improved pharmacokinetic profiles of parent molecules.[1] The introduction of specific substituents onto the pyridazine ring allows for the fine-tuning of these properties, enabling the design of potent and selective therapeutic agents. Among the vast array of functionalized pyridazines, 3-Bromo-6-isopropylpyridazine has emerged as a particularly valuable building block in the synthesis of novel drug candidates. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse molecular fragments.[2] Concurrently, the isopropyl group at the 6-position can impart desirable lipophilicity and steric bulk, influencing the molecule's binding affinity and metabolic stability. This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound in modern drug discovery, with a particular focus on its role as a key intermediate in the development of targeted therapies.

Commercial Availability

This compound is accessible through several fine chemical suppliers, facilitating its use in both academic research and industrial drug development programs. The compound is typically available as the free base or as a hydrobromide salt, and researchers should carefully consider the specific form required for their synthetic route.

Supplier Product Name CAS Number Purity Available Quantities
ChemSceneThis compound1086383-70-1>97%250 mg, 1 g, 5 g
Amadis ChemicalThis compound1086383-70-197%250 mg, 1 g
Dana Bioscience3-Bromo-6-isopropyl-pyridazine hydrobromide1373223-56-3Not Specified250 mg
AChemBlockThis compound hydrobromide1373223-56-395%250 mg, 1 g, 5 g

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound: A Practical Approach

While a variety of methods exist for the synthesis of substituted pyridazines, a practical and scalable approach to this compound can be conceptualized based on established pyridazine chemistry. A plausible synthetic route commences with a commercially available dihalopyridazine, such as 3,6-dibromopyridazine, and proceeds through a selective functionalization strategy.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages: 1) selective introduction of the isopropyl group at the 6-position, followed by 2) retention of the bromine atom at the 3-position. Given the reactivity of dihalopyridazines, a selective reaction at one of the halogenated positions is crucial. This can often be achieved by carefully controlling reaction conditions or by leveraging subtle differences in the reactivity of the two C-Br bonds.

G cluster_0 Synthetic Workflow for this compound 3,6-Dibromopyridazine 3,6-Dibromopyridazine Reaction_Vessel Reaction Vessel (Anhydrous THF, -78°C to rt) 3,6-Dibromopyridazine->Reaction_Vessel Grignard Reagent (Isopropylmagnesium bromide) Grignard Reagent (Isopropylmagnesium bromide) Grignard Reagent (Isopropylmagnesium bromide)->Reaction_Vessel Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2)->Reaction_Vessel Workup_Purification Aqueous Work-up & Silica Gel Chromatography Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.

Materials:

  • 3,6-Dibromopyridazine

  • Isopropylmagnesium bromide (in a suitable solvent like THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,6-dibromopyridazine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add isopropylmagnesium bromide (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are essential to prevent their decomposition.

  • Palladium Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is crucial for facilitating the cross-coupling reaction between the aryl bromide and the Grignard reagent.

  • Low-Temperature Addition: The slow, low-temperature addition of the Grignard reagent helps to control the exothermicity of the reaction and can improve the selectivity for mono-alkylation.

  • Aqueous Work-up: The aqueous work-up serves to quench any remaining reactive species and to remove inorganic byproducts.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Applications in Drug Development: A Gateway to Novel Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The pyridazine scaffold is a common feature in a number of approved drugs and clinical candidates, often acting as a bioisosteric replacement for a phenyl ring to improve physicochemical properties.[1] A particularly promising area for the application of this compound is in the development of kinase inhibitors.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade that regulates a wide range of cellular processes, including immune responses, inflammation, and cell growth.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous diseases, including autoimmune disorders (e.g., rheumatoid arthritis, psoriasis), myeloproliferative neoplasms, and various cancers.[5][6][7] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of drug discovery efforts.

G cluster_0 JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor JAK Inhibitor (Derived from 3-Bromo-6- isopropylpyridazine) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyridazine-based inhibitor.

Synthetic Utility in the Preparation of a JAK Inhibitor Precursor

The C-Br bond in this compound is readily functionalized via Suzuki-Miyaura coupling, allowing for the introduction of a variety of aryl or heteroaryl moieties. This is a key step in the synthesis of many kinase inhibitors, where a specific aromatic system is often required for binding to the hinge region of the kinase active site.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate or Potassium phosphate)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

This Suzuki-Miyaura coupling reaction provides a straightforward and efficient method for constructing the core scaffold of potential JAK inhibitors, underscoring the strategic importance of this compound as a key starting material.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its unique combination of a reactive bromine handle and an isopropyl moiety makes it an ideal starting material for the synthesis of a diverse range of compounds, particularly small molecule kinase inhibitors. The ability to readily functionalize the pyridazine core via robust and well-established methodologies like the Suzuki-Miyaura coupling allows for the rapid exploration of chemical space in the pursuit of novel therapeutics. As our understanding of disease-relevant signaling pathways, such as the JAK-STAT cascade, continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of targeted medicines.

References

Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

Pyridazine derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents. Their unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct metabolic stability, solubility, and target-binding characteristics. The functionalization of this electron-deficient heterocyclic system is paramount for drug discovery and development programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, including biaryls and heteroaryl compounds.[1] This reaction is particularly advantageous for modifying halogenated pyridazines; the electron-deficient nature of the pyridazine ring facilitates the crucial oxidative addition step of the catalytic cycle, often without requiring highly specialized or expensive ligands.[3]

This guide provides a detailed technical overview, field-proven protocols, and optimization strategies for the successful Suzuki-Miyaura coupling of 3-Bromo-6-isopropylpyridazine with a variety of organoboron reagents.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

A deep understanding of the reaction mechanism is critical for rational experimental design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex [Ar-Pd(II)(X)L₂] (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex [Ar-Pd(II)(Ar')L₂] (Transmetalated Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArX_in Ar-X (this compound) ArX_in->Pd0 Boronate_in Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate_in->OA_Complex Base_in Base Base_in->OA_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step.[6] The electron-deficient nature of the pyridazine ring makes this C-Br bond more electrophilic, facilitating this step.[1][3]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[7] This species then transfers its organic group (Ar') to the palladium(II) center, displacing the halide and forming a new diaryl-palladium complex. The choice of base is critical and can significantly impact reaction efficiency.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Key Experimental Parameters: The Causality of Choice
  • Palladium Source & Ligand: While Pd(PPh₃)₄ can be used directly as the active Pd(0) source, it is often more practical to use air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ. The ligand's role is crucial; it stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[2][9] For electron-deficient heteroaryl halides, standard phosphine ligands like triphenylphosphine (PPh₃) or dppf are often sufficient, though more electron-rich and bulky ligands can enhance catalytic turnover for more challenging substrates.[9][10]

  • Base Selection: The base is essential for activating the boronic acid to form a boronate complex, which is necessary for transmetalation.[7]

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is stronger and can be beneficial for less reactive partners.[8]

    • Phosphates (K₃PO₄): A strong base that is often effective in difficult couplings.[8]

    • The choice of base must be carefully considered, as overly strong bases or excess water can promote a key side reaction: protodeboronation.[8]

  • Solvent System: The solvent must solubilize all reaction components. Ethereal solvents like 1,4-dioxane, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME), often in the presence of water, are standard.[1][10] The aqueous phase is crucial for dissolving inorganic bases like Na₂CO₃ and facilitating the formation of the active boronate species. For specific applications, anhydrous conditions may be required to prevent side reactions.[11]

  • Boron Reagent: While boronic acids are common, their corresponding pinacol esters (Bpin) offer greater stability and are less prone to protodeboronation.[8] They can act as a "slow release" source of the boronic acid under the reaction conditions.[8]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium reagents and organic solvents should be handled with care.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 ratio)

  • Round-bottom flask or reaction tube with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL DME and 2 mL water) via syringe. The mixture should be stirred to ensure homogeneity.[12]

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.[13]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a high-throughput alternative.

Reagents & Equipment:

  • Same reagents as Protocol 1.

  • Microwave reaction vial with a snap cap and stir bar.

  • Microwave reactor.

Step-by-Step Procedure:

  • Vial Preparation: In a dedicated microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the catalyst (e.g., PdCl₂(dppf), 0.025 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL of 1,4-dioxane/water 4:1) to the vial.

  • Microwave Reaction: Securely seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-40 minutes with stirring.

  • Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up and purification steps as described in Protocol 1 (steps 5-7), adjusting volumes accordingly.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-pyridazine derivatives, providing a strong starting point for optimization with this compound.

Coupling Partner (Boronic Acid)Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C) / TimeTypical Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄ (5%)Na₂CO₃ (2 M aq.)DME / Ethanol80 °C / 48 h14-28% (unoptimized)[12][14]
4-Methoxyphenylboronic AcidPdCl₂(dppf) (3%)K₂CO₃ (2.0)Dioxane / H₂O100 °C / 12 hHigh[13]
Thiophen-2-ylboronic AcidPd(PPh₃)₄ (5%)Na₂CO₃ (2 M aq.)DME / Ethanol80 °C / 48 h~25%[3][14]
5-Pyrimidinylboronic EsterPd-PPh₃-G3 (3%)TMSOK (2.0)DME (anhydrous)80 °C / 16 h70-77%[11]
4-BromoisoquinolinePd₂(dba)₃ / Ligand 1 (2%)K₃PO₄ (3.0)Dioxane110 °C / 24 h82%[15]

Troubleshooting & Optimization

Even robust reactions can encounter issues. A logical approach to optimization is key to success.

Troubleshooting_Workflow cluster_workflow Optimization & Troubleshooting Workflow start Low or No Product Yield check_sm Starting Material Consumed? start->check_sm check_debor Protodeboronation Product Observed? check_sm->check_debor Yes action_time_temp Increase Temperature and/or Reaction Time check_sm->action_time_temp No action_catalyst Screen Catalysts & Ligands (e.g., PdCl₂(dppf), SPhos) check_debor->action_catalyst No action_boron Use Boronic Ester (Bpin) Use Anhydrous Solvent check_debor->action_boron Yes success Successful Coupling action_time_temp->success action_catalyst->success action_base Screen Weaker Base (e.g., K₂CO₃, CsF) action_boron->action_base action_base->success

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling Landscape with Pyridazines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine motif is a prevalent structural feature.[1][3] The reaction's broad substrate scope and tolerance for various functional groups have rendered it a superior alternative to harsher, more traditional methods of C-N bond formation.[1]

This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-6-isopropylpyridazine. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] However, the electron-deficient nature of the pyridazine ring and the potential for the ring nitrogens to coordinate with the palladium catalyst can present unique challenges.[6] Therefore, a carefully considered approach to catalyst, ligand, base, and solvent selection is paramount for a successful transformation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful reaction for the synthesis of novel pyridazine-containing compounds.

The Catalytic Heart of the Reaction: Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[7][8] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The generally accepted catalytic cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[7][9] The electron-deficient nature of the pyridazine ring can facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[5][10][11]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R2NH) PdII_ArX->Amine_Coord R2NH PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido Base_H [Base-H]+X- Deprotonation->Base_H Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR2 Product 3-Amino-6-isopropylpyridazine Derivative Reduct_Elim->Product ArX This compound ArX->OxAdd Amine Amine (R2NH) Amine->Amine_Coord Buchwald_Hartwig_Workflow start Start prep Prepare Schlenk Flask (Pd Catalyst + Ligand) start->prep inert Establish Inert Atmosphere (Ar or N2) prep->inert add_reagents Add Base and This compound inert->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_amine Add Amine add_solvent->add_amine react Heat and Stir (80-110 °C) add_amine->react monitor Monitor Reaction Progress (TLC, GC/LC-MS) react->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Step 1: Initial Research and Information Structuring

I have performed a comprehensive set of Google searches to gather information on the functionalization of the pyridazine ring. The search results cover a wide range of topics, including:

  • Importance in Medicinal Chemistry: Pyridazine is a "privileged structure" in drug discovery due to its unique physicochemical properties.[1][2] It is present in several approved drugs.[1]

  • General Reactivity: The pyridazine ring is electron-deficient, which influences its reactivity in various reactions.[3][4]

  • Key Functionalization Strategies:

    • C-H Functionalization: This is a modern, atom-economical approach to directly introduce functional groups onto the pyridazine core.[4][5] Palladium and Ruthenium-based catalysts are commonly used.[5]

    • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Stille are powerful tools for C-C and C-heteroatom bond formation on the pyridazine ring.[6][7][8]

    • Cycloaddition Reactions: [3+n] and [4+2] cycloadditions are used to construct fused pyridazine systems and introduce functional groups.[9][10][11]

    • Nucleophilic Substitution: This is a classical method for functionalizing pyridazine rings, especially when leaving groups like halogens are present.[12][13][14]

    • Electrophilic Substitution: Generally difficult due to the electron-deficient nature of the ring, but possible under certain conditions.[15]

Based on this initial information, I will structure the application note as follows:

  • Introduction:

    • Significance of the pyridazine scaffold in medicinal chemistry and materials science.

    • Overview of the electronic properties of the pyridazine ring and their influence on reactivity.

    • Brief summary of the key functionalization strategies to be discussed.

  • Core Functionalization Methodologies (in-depth sections for each):

    • Direct C-H Functionalization:

      • Mechanistic principles (e.g., transition metal catalysis).

      • Protocol for a representative Palladium-catalyzed C-H arylation.

      • Protocol for a representative Ruthenium-catalyzed C-H alkenylation.

      • Table summarizing various catalytic systems and their performance.

    • Palladium-Catalyzed Cross-Coupling Reactions:

      • Introduction to common cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

      • Protocol for a Suzuki-Miyaura coupling on a halopyridazine.

      • Table comparing different cross-coupling reactions, their scope, and typical conditions.

    • Cycloaddition Reactions for Annulation and Functionalization:

      • Explanation of [3+2] and [4+2] cycloaddition strategies.

      • Protocol for an inverse-electron-demand Diels-Alder reaction.

      • Diagram illustrating the cycloaddition process.

    • Classical Approaches: Nucleophilic and Electrophilic Substitution:

      • Brief overview of the principles of nucleophilic aromatic substitution (SNAr) on pyridazines.

      • Discussion on the challenges and strategies for electrophilic substitution.

    • Summary of the key functionalization protocols.

    • Future outlook and emerging trends in pyridazine chemistry.

  • References:

    • A comprehensive list of all cited sources with full details and links.

This structure allows for a logical progression from the fundamental importance of the pyridazine ring to detailed, practical protocols for its modification, fulfilling the core requirements of the prompt. I have sufficient information to proceed with writing the content for each section, including creating diagrams and tables. I will now proceed with generating the full response.

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[2] Its unique physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, make it an invaluable scaffold in drug design.[1] These characteristics contribute to its role in molecular recognition, improving aqueous solubility, and reducing interactions with off-target proteins like the hERG potassium channel.[1] The significance of this heterocycle is underscored by its presence in FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib.[1]

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, dictates its reactivity.[3] This π-deficiency makes the ring susceptible to nucleophilic attack and facilitates certain metal-catalyzed reactions, while making classical electrophilic substitution challenging.[16] Understanding and harnessing these electronic properties is key to the strategic functionalization of the pyridazine core.

This guide provides an in-depth exploration of key methodologies for the functionalization of the pyridazine ring, offering detailed protocols and the rationale behind experimental choices. We will delve into modern, atom-economical strategies like direct C-H functionalization and powerful palladium-catalyzed cross-coupling reactions, as well as versatile cycloaddition approaches and classical substitution methods.

Core Functionalization Methodologies

Direct C-H Functionalization: An Atom-Economical Approach

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and sustainable strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[4][5] For the pyridazine scaffold, transition-metal catalysis is the predominant approach to achieve selective C-H activation.[5][17]

Causality Behind Experimental Choices in C-H Functionalization
  • Catalyst Selection: Palladium and ruthenium complexes are frequently employed.[5] Palladium catalysts, often in the form of Pd(OAc)₂, are effective for arylations, while ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ are well-suited for alkenylations. The choice of metal and its ligand sphere is crucial for both reactivity and regioselectivity.

  • Oxidant/Base: In many palladium-catalyzed C-H functionalizations, an oxidant such as silver carbonate (Ag₂CO₃) is required to regenerate the active catalytic species. Bases are often used to facilitate the deprotonation step in the catalytic cycle.

  • Directing Groups: While not always necessary, the presence of a directing group on the pyridazine substrate can enhance the regioselectivity of the C-H activation process by coordinating to the metal center and positioning it in proximity to a specific C-H bond.

G cluster_0 Catalytic Cycle for C-H Functionalization Start Pyridazine Derivative + M(L)n Intermediate1 Coordination Complex Start->Intermediate1 Coordination Intermediate2 C-H Activation (Concerted Metalation-Deprotonation) Intermediate1->Intermediate2 Base-assisted Intermediate3 Organometallic Intermediate Intermediate2->Intermediate3 Intermediate4 Oxidative Addition/Reductive Elimination (with coupling partner) Intermediate3->Intermediate4 Product Functionalized Pyridazine Intermediate4->Product Product->Start Catalyst Regeneration

Caption: Generalized workflow for transition metal-catalyzed C-H functionalization.

Protocol 1: Palladium-Catalyzed C-H Arylation of a Pyridazine Derivative [5]

This protocol describes a general procedure for the C-H arylation of a substituted pyridazine.

Materials:

  • Substituted Pyridazine (e.g., 3,6-diphenyl-[1][5][9]triazolo[4,3-b]pyridazine)

  • Aryl Halide (e.g., Iodobenzene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver(I) Carbonate (Ag₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube or sealed reaction vessel

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk tube, add the pyridazine derivative (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add the aryl halide (1.5 equiv) followed by anhydrous toluene via syringe.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired arylated pyridazine.

Protocol 2: Ruthenium-Catalyzed C-H Alkenylation of a Pyridazino[4,5-b]quinolin-1(2H)-one [5]

This protocol outlines the alkenylation of a fused pyridazine system.

Materials:

  • N-phenylpyridazino[4,5-b]quinolin-1(2H)-one

  • Alkyne (e.g., Phenylacetylene)

  • [Ru(p-cymene)Cl₂]₂

  • Copper(II) Acetate (Cu(OAc)₂)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • 1,4-Dioxane (anhydrous)

  • Sealed tube

Procedure:

  • In a sealed tube, combine N-phenylpyridazino[4,5-b]quinolin-1(2H)-one (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), Cu(OAc)₂ (1.0 equiv), and AgSbF₆ (20 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,4-dioxane and the alkyne (2.0 equiv) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter to remove solids.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Catalyst SystemReaction TypeSubstrate ExampleTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / Ag₂CO₃C-H Arylation3,6-diphenyl-[1][5][9]triazolo[4,3-b]pyridazine1202481[5]
[Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂C-H AlkenylationN-phenylpyridazino[4,5-b]quinolin-1(2H)-one10012High[5]
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds, offering a reliable route to highly functionalized pyridazines.[7] These reactions typically involve the coupling of a halopyridazine (or a pyridazine triflate) with an organometallic reagent.[8]

Key Cross-Coupling Reactions for Pyridazine Functionalization:
  • Suzuki-Miyaura Coupling: Couples a halopyridazine with a boronic acid or ester. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

  • Stille Coupling: Utilizes an organotin reagent. While powerful, the toxicity of tin reagents is a drawback.[7]

  • Sonogashira Coupling: A method for forming C-C triple bonds by coupling a halopyridazine with a terminal alkyne, typically using a copper co-catalyst.[7]

  • Heck Coupling: Forms a C-C bond between a halopyridazine and an alkene.[7]

  • Buchwald-Hartwig Amination: A C-N bond-forming reaction that couples a halopyridazine with an amine.[7]

G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Start Halopyridazine + Pd(0) Catalyst Intermediate1 Oxidative Addition Start->Intermediate1 Intermediate2 Pyridazinyl-Pd(II)-Halide Complex Intermediate1->Intermediate2 Intermediate3 Transmetalation (with Boronic Acid + Base) Intermediate2->Intermediate3 Intermediate4 Pyridazinyl-Pd(II)-Aryl Complex Intermediate3->Intermediate4 Product Reductive Elimination Intermediate4->Product Final Functionalized Pyridazine + Pd(0) Product->Final

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromopyridazine [8]

This protocol details the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen gas supply

Procedure:

  • Dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv) and the arylboronic acid (1.2 equiv) in a mixture of DME and ethanol (4:1 v/v).

  • Add the 2M aqueous Na₂CO₃ solution (2.0 equiv).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction at 80 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ReactionNucleophileElectrophileKey Features
Suzuki-Miyaura OrganoboronHalo/TriflateMild conditions, high functional group tolerance
Stille OrganotinHalo/TriflateBroad scope, toxic reagents
Sonogashira Terminal AlkyneHalo/TriflateForms C(sp)-C(sp²) bonds, requires Cu co-catalyst
Heck AlkeneHalo/TriflateForms C=C bonds
Buchwald-Hartwig AmineHalo/TriflateForms C-N bonds
Cycloaddition Reactions: Building Fused Ring Systems

Cycloaddition reactions are a powerful strategy for constructing fused ring systems and introducing multiple functional groups in a single step.[9] In pyridazine chemistry, intramolecular Diels-Alder reactions with inverse electron demand are particularly valuable.[10]

[4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder)

In this type of reaction, the electron-deficient pyridazine acts as the diene, and an electron-rich dienophile (often an alkyne or alkene tethered to the pyridazine ring) reacts with it.[10] This approach is highly effective for synthesizing fused aromatic systems.[10][11]

Protocol 4: Intramolecular [4+2] Cycloaddition of a 3-Alkynyloxy-4-pyridazinecarbonitrile [10]

This protocol describes the thermal cyclization to form a fused benzonitrile.

Materials:

  • 3-(Alkynyloxy)-4-pyridazinecarbonitrile derivative

  • High-boiling solvent (e.g., diphenyl ether)

  • Reaction vessel suitable for high temperatures

Procedure:

  • Dissolve the 3-(alkynyloxy)-4-pyridazinecarbonitrile derivative in a minimal amount of a high-boiling solvent like diphenyl ether.

  • Heat the solution to reflux (typically >200 °C) for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under high vacuum.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Classical Approaches: Nucleophilic and Electrophilic Substitution
Nucleophilic Aromatic Substitution (SNAr)

Given the π-deficient nature of the pyridazine ring, it is susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at positions activated by the ring nitrogens (typically C3, C6, and to a lesser extent, C4 and C5).[12][18]

Mechanism Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atoms.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is generally difficult because the ring is deactivated and the nitrogen atoms can be protonated or coordinate to the electrophile under acidic conditions.[15] However, the reaction can be achieved with strongly activating substituents on the ring or by using N-oxide derivatives, which can direct electrophiles to specific positions.

Conclusion

The functionalization of the pyridazine ring is a rich and evolving field, driven by the scaffold's importance in drug discovery and materials science. Modern methods, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions, have provided powerful and efficient tools for creating diverse pyridazine derivatives with high precision.[5][7] Concurrently, cycloaddition reactions offer elegant pathways to complex fused systems.[9] While classical nucleophilic substitution remains a robust and valuable technique, the challenges associated with electrophilic substitution continue to inspire new synthetic solutions. The protocols and insights provided in this guide aim to equip researchers with the knowledge to strategically modify the pyridazine core, enabling the development of novel molecules with tailored functions.

References

Application Notes and Protocols: 3-Bromo-6-isopropylpyridazine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

3-Bromo-6-isopropylpyridazine is a functionalized diazine heterocycle poised for significant applications in advanced materials science. Its unique molecular architecture combines several key features: an electron-deficient pyridazine ring, a reactive bromine atom at the 3-position, and a bulky isopropyl group at the 6-position. The adjacent nitrogen atoms in the pyridazine core create a high dipole moment and offer sites for metal coordination, influencing the electronic properties and intermolecular interactions of resulting materials.[1] The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4][5] This enables the straightforward incorporation of the pyridazine unit into larger π-conjugated systems or complex ligand architectures. The isopropyl group, in turn, can enhance the solubility and processability of these materials, a critical consideration for applications in solution-processed organic electronics.[6]

This guide provides an in-depth overview of the potential applications of this compound, complete with detailed, field-proven protocols for its use in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and as a precursor for novel ligands in catalysis.

Application I: Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

Scientific Rationale: The electron-deficient nature of the pyridazine ring makes it an excellent acceptor moiety for the design of donor-acceptor (D-A) type molecules.[4][7] When combined with suitable electron-donating units, the resulting D-A structure can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for Thermally Activated Delayed Fluorescence (TADF). TADF emitters allow OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. The this compound can be functionalized at the bromine position with various donor groups to systematically tune the photophysical properties of the resulting emitter.

Protocol 1: Synthesis of a Pyridazine-Based TADF Emitter via Suzuki-Miyaura Coupling

This protocol details the synthesis of a potential TADF emitter, 3-(9,9-dimethyl-9H-acridin-10(9H)-yl)-6-isopropylpyridazine , by coupling this compound with an acridine-based boronic ester.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Acridine Boronic Ester, Pd(PPh3)4, and K2CO3 to flask B Add Toluene and Water A->B C Degas with Argon for 30 min B->C D Heat to 90 °C under Argon C->D E Monitor by TLC for 24h D->E F Cool to RT, add Ethyl Acetate E->F G Separate layers, wash organic phase with brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography (Hexane:Ethyl Acetate) H->I

Caption: Synthetic workflow for a pyridazine-based TADF emitter.

Materials & Reagents:

ReagentCAS No.SupplierGrade
This compound1086383-70-1Commercial>98%
Acridine Boronic Acid Pinacol Ester1256359-03-3Commercial>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3CommercialCatalyst Grade
Potassium Carbonate (K₂CO₃)584-08-7CommercialAnhydrous, >99%
Toluene108-88-3CommercialAnhydrous, >99.8%
Deionized Water7732-18-5In-house18 MΩ·cm
Ethyl Acetate141-78-6CommercialACS Grade
Hexane110-54-3CommercialACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6CommercialACS Grade

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 g, 4.97 mmol), acridine boronic acid pinacol ester (1.86 g, 5.47 mmol, 1.1 equiv), potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.248 mmol, 5 mol%).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with argon three times. Add 30 mL of anhydrous toluene and 10 mL of deionized water via syringe. Vigorously stir the mixture and degas by bubbling argon through the solution for 30 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir under a positive pressure of argon. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., from 100% hexane to 9:1 hexane/ethyl acetate) to yield the pure product.

Expected Photophysical Properties:

PropertyPredicted ValueRationale / Comparative Compound
Photoluminescence λmax (Toluene)480 - 520 nmBased on similar donor-acceptor TADF molecules with diazine acceptors.[7]
Photoluminescence Quantum Yield (PLQY)> 60%Efficient charge transfer character is expected to lead to high PLQY.
ΔEST (Singlet-Triplet Gap)< 0.2 eVThe strong acceptor nature of pyridazine promotes separation of HOMO/LUMO, reducing ΔEST.[7]
Delayed Fluorescence Lifetime (τd)0.5 - 5 µsFast reverse intersystem crossing (kRISC) is anticipated for pyridazine-based emitters.[7]

Application II: Building Block for Donor-Acceptor Polymers in Organic Solar Cells

Scientific Rationale: The development of efficient organic solar cells relies on designing polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge separation and transport.[8][9] The electron-deficient pyridazine unit can be incorporated into a conjugated polymer backbone to lower the LUMO level, which can improve the open-circuit voltage (VOC) of the resulting solar cell device. This compound can be used as a comonomer in Stille or Suzuki polycondensation reactions with electron-rich monomers (e.g., thiophene, benzodithiophene derivatives) to create low bandgap D-A copolymers.[8][10]

Protocol 2: Synthesis of a Pyridazine-Thiophene Copolymer via Stille Polycondensation

This protocol describes a hypothetical synthesis of a copolymer, poly[(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-(3-isopropylpyridazine)] (PBDT-iPrPdz) .

Workflow Diagram:

cluster_prep Monomer & Catalyst Prep cluster_reaction Polymerization cluster_workup Purification A Add BDT-distannane and This compound to Schlenk flask B Add Pd2(dba)3 and P(o-tol)3 A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous Chlorobenzene C->D E Heat to 110 °C for 48h D->E F End-cap with 2-bromothiophene, then phenylboronic acid E->F G Precipitate polymer in Methanol F->G H Filter and collect solid G->H I Soxhlet extraction with Methanol, Acetone, Hexane H->I J Extract polymer with Chloroform I->J

Caption: Workflow for Stille polymerization of a D-A copolymer.

Step-by-Step Procedure:

  • Monomer Preparation: Synthesize or procure the stannylated benzodithiophene (BDT) monomer, 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene.

  • Reaction Setup: In a glovebox, add the BDT-distannane monomer (500 mg, 0.55 mmol) and this compound (110.6 mg, 0.55 mmol) to a dry Schlenk flask. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mg, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 13.4 mg, 8 mol%).

  • Polymerization: Remove the flask from the glovebox, and add 10 mL of anhydrous chlorobenzene via syringe. Degas the solution with a brief argon purge. Place the flask in a preheated oil bath at 110 °C and stir for 48 hours under argon.

  • End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours. Then, add a small amount of phenylboronic acid and stir for another 2 hours.

  • Purification: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of vigorously stirring methanol. Filter the precipitated polymer using a Büchner funnel.

  • Soxhlet Extraction: Dry the polymer and subject it to sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.

  • Final Product: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final polymer under vacuum at 60 °C overnight.

Predicted Polymer and Device Properties:

PropertyPredicted ValueRationale / Comparative Polymer
Optical Bandgap (Egopt)1.7 - 1.9 eVD-A copolymers with pyridazine acceptors typically show reduced bandgaps.[8][9]
HOMO / LUMO Energy Levels-5.3 eV / -3.5 eVThe pyridazine unit effectively lowers the LUMO for a high VOC.[8]
Hole Mobility (μh)10-4 - 10-3 cm²/VsDependent on molecular weight and film morphology.
Power Conversion Efficiency (PCE)2 - 5% (with PC₇₁BM)Initial studies of pyridazine polymers have shown modest efficiencies.[8]

Application III: Ligand Precursor for Homogeneous Catalysis

Scientific Rationale: Pyridazine-containing ligands have been explored in coordination chemistry and catalysis.[11][12] The two adjacent nitrogen atoms can act as a bidentate chelate, binding to a metal center. The electronic properties of the pyridazine ring can influence the catalytic activity of the metal complex. This compound can be functionalized, for example, by introducing phosphine groups via lithiation-phosphination, to create novel bidentate ligands for cross-coupling or hydrogenation reactions.

Protocol 3: Synthesis of a Pyridazine-Based Diphosphine Ligand

This protocol outlines the synthesis of 3,6-bis(diphenylphosphino)pyridazine from 3,6-dichloropyridazine as a model, adaptable for this compound.

Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Nucleophilic Substitution cluster_workup Isolation A Prepare KPPh2 solution from KP(t-Bu)2 and PPh2H in THF D Add KPPh2 solution dropwise A->D B Dissolve 3,6-Dichloropyridazine in THF in a separate flask C Cool pyridazine solution to -78 °C B->C C->D E Warm to RT and stir overnight D->E F Quench with saturated NH4Cl (aq) E->F G Extract with Diethyl Ether F->G H Dry organic layer and concentrate G->H I Recrystallize from Ethanol H->I

Caption: Synthesis of a pyridazine-diphosphine ligand.

Step-by-Step Procedure:

  • Reagent Preparation: In a Schlenk flask under argon, prepare a solution of potassium diphenylphosphide (KPPh₂) by reacting diphenylphosphine with a strong base like potassium tert-butoxide in anhydrous THF.

  • Reaction Setup: In a separate Schlenk flask, dissolve 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ligand Synthesis: Slowly add the KPPh₂ solution (14.1 mmol, 2.1 equiv) to the cooled pyridazine solution dropwise via cannula. A color change should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Recrystallize the resulting solid from hot ethanol to yield the pure diphosphine ligand.

Potential Catalytic Performance:

Catalytic ReactionMetal CenterExpected ActivityRationale / Comparative System
Suzuki-Miyaura CouplingPalladium (Pd)Moderate to high yields for aryl-aryl coupling.Diazine-based ligands can offer unique steric and electronic properties.[11]
C-H ActivationRhodium (Rh) / Iridium (Ir)Potential for directing C-H functionalization.The bidentate nature can stabilize high-energy intermediates.
HydrogenationRuthenium (Ru)Activity for ketone or imine reduction.Electron-poor nature of the pyridazine may enhance metal reactivity.

References

Palladium-catalyzed cross-coupling of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3-Bromo-6-isopropylpyridazine.

Introduction: The Strategic Value of the Pyridazine Scaffold

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them valuable building blocks in drug discovery programs. The targeted functionalization of these heterocycles is paramount for exploring structure-activity relationships (SAR). This compound serves as a versatile and synthetically accessible starting material for such explorations.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions offer a mild, efficient, and functional-group-tolerant pathway to elaborate complex molecular architectures from simple precursors like this compound.[2]

This guide provides an in-depth analysis and detailed protocols for the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as applied to the this compound core. The focus is not merely on procedural steps but on the underlying principles, the rationale for reagent selection, and strategies for optimization and troubleshooting.

Core Concepts & General Considerations

The success of any palladium-catalyzed reaction hinges on a fundamental understanding of its catalytic cycle and meticulous experimental technique.

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.

General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label PdII R¹-Pd(II)L₂-X (Oxidative Adduct) TM_label Transmetalation (or equivalent) PdII->TM_label PdII_R2 R¹-Pd(II)L₂-R² (Transmetalated Complex) RE_label Reductive Elimination PdII_R2->RE_label OA_label->PdII R¹-X TM_label->PdII_R2 R²-M RE_label->Pd0 R¹-R² (Product)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Expert Insight: The pyridazine nitrogen atoms can coordinate to the palladium center, potentially retarding oxidative addition or subsequent steps.[3] The choice of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-Heterocyclic Carbenes (NHCs) is often critical. These ligands promote the desired catalytic steps while discouraging the formation of off-cycle, inactive palladium species.

Essential Lab Practices
  • Inert Atmosphere: Most palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[4]

  • Solvent Degassing: Residual oxygen in reaction solvents is a common cause of catalyst decomposition and reaction failure. Solvents should be thoroughly degassed via methods such as freeze-pump-thaw or by bubbling with an inert gas for 30-60 minutes.

  • Reagent Quality: The purity of reagents, especially the aryl halide, coupling partner, and base, is crucial. Impurities can inhibit the catalyst.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acids and their esters.[5]

Principle: It couples an organoboron reagent (R²-B(OR)₂) with an organohalide (R¹-X) in the presence of a palladium catalyst and a base.[6] The base is essential for activating the organoboron species to facilitate transmetalation.[7]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)L₂-R boronate_complex [R-B(OH)₃]⁻ boronate_complex->transmetalation base_activation Base (e.g., K₂CO₃) base_activation->boronate_complex boronic_acid R-B(OH)₂ boronic_acid->base_activation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R G setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction 2. Reaction (Heating & Stirring) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup 3. Work-up (Quench & Extract) reaction->workup wash Wash & Dry Organic Layer workup->wash purify 4. Purification (Column Chromatography) wash->purify characterize 5. Characterization (NMR, MS) purify->characterize product Pure Product characterize->product

References

Application Note & Protocol: Nucleophilic Aromatic Substitution on 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-6-isopropylpyridazine. This versatile intermediate is a valuable building block in medicinal chemistry and materials science, and its functionalization via SNAr offers a direct route to a diverse range of substituted pyridazine derivatives. We present a detailed, field-proven protocol for a representative amination reaction, discuss the underlying chemical principles, and provide expert insights into reaction optimization, validation, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine core is a privileged scaffold in numerous biologically active compounds, including approved pharmaceuticals and clinical candidates.[1] The this compound synthon is particularly useful due to the strategic placement of its functional handles. The bromine atom at the 3-position serves as a reactive site for nucleophilic substitution, while the isopropyl group at the 6-position can influence solubility, metabolic stability, and target engagement of the final molecule.

The reaction of choice for functionalizing this scaffold is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two adjacent, electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[2][3] This inherent reactivity allows for the displacement of the bromo leaving group under relatively mild conditions, providing a robust and scalable method for molecular elaboration.

The SNAr Mechanism on Pyridazine: An Electron-Deficient System

The SNAr reaction on a halopyridazine proceeds via a two-step addition-elimination mechanism.[4] Understanding this pathway is critical for rational protocol design and optimization.

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-poor carbon atom bonded to the bromine (C3). This is typically the rate-determining step.[5] The aromaticity of the pyridazine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. This stabilization is key to the facility of the reaction.[5] Aromaticity is then restored through the elimination of the bromide ion, yielding the substituted product.

// Reactants sub [label=<

this compound

];

nu [label="Nu-H", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Transition State 1 (Addition) ts1 [label="‡", fontsize=24, fontcolor="#EA4335"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Stabilized)

];

// Transition State 2 (Elimination) ts2 [label="‡", fontsize=24, fontcolor="#34A853"];

// Products prod [label=<

Substituted Product

];

hbr [label="H-Br", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows sub -> ts1 [label="+ Nu-H", fontcolor="#5F6368"]; ts1 -> meisenheimer [label="Addition (Rate-Limiting)", fontcolor="#5F6368", fontsize=10]; meisenheimer -> ts2; ts2 -> prod [label="Elimination (Fast)", fontcolor="#5F6368", fontsize=10]; ts2 -> hbr; } Caption: The addition-elimination mechanism of SNAr on 3-Bromopyridazine.

Experimental Protocol: Synthesis of 3-morpholino-6-isopropylpyridazine

This section details a validated protocol for the reaction of this compound with morpholine, a common secondary amine nucleophile. This procedure can be adapted for other nucleophiles with appropriate modifications.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert gas.
Morpholine≥99%CommercialCorrosive. Handle with care.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialFinely powdered for best results.
Dimethylformamide (DMF)AnhydrousCommercialUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Brine (Saturated NaCl)N/ALab PreparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercialFor drying organic layers.
Standard GlasswareN/AN/AOven-dried prior to use.
Magnetic Stirrer/HotplateN/AN/A
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Inert Atmosphere SetupN₂ or ArgonN/ABalloons or Schlenk line.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a certified chemical fume hood.

  • Reagent Hazards: 3-Bromopyridazine derivatives should be treated as harmful if swallowed and as skin/eye irritants.[6][7] Morpholine is corrosive. DMF is a reproductive toxin. Consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup - Add reagents to flask - Purge with N₂ start->setup reaction 2. Reaction - Heat to 80-100 °C - Stir for 4-12 h setup->reaction monitor 3. Monitoring - TLC or LC-MS - Check for consumption of starting material reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up - Cool to RT - Quench with water - Extract with EtOAc monitor->workup Complete purify 5. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify end End (Characterization) purify->end

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, e.g., 215 mg, 1.0 mmol), followed by anhydrous potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Using a syringe, add anhydrous DMF (0.2 M, 5 mL). Stir the suspension for 5 minutes. Then, add morpholine (1.2 eq, 104 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the starting this compound (typically 4-8 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure 3-morpholino-6-isopropylpyridazine.[8]

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base. Its role is to scavenge the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile. Cesium carbonate (Cs₂CO₃) can be used for less reactive nucleophiles due to its greater solubility in organic solvents.[9]

  • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is essential.[10] These solvents can effectively solvate the charged Meisenheimer intermediate, lowering the activation energy of the rate-limiting step. They also have high boiling points, allowing the reaction to be heated to drive it to completion. Anhydrous conditions are crucial as water can compete as a nucleophile, leading to undesired pyridazinone byproducts.[8]

  • Temperature: While the pyridazine ring is activated, SNAr reactions often require thermal energy to overcome the initial activation barrier of breaking aromaticity. 80-100 °C is a typical starting point. Microwave irradiation can sometimes be used to dramatically shorten reaction times.[9]

  • Nucleophile Selection: The protocol is robust for a variety of N-, O-, and S-based nucleophiles.[11]

    • Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction.

    • Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) react readily. For alcohols, a strong base like sodium hydride (NaH) is needed to generate the more nucleophilic alkoxide in situ.

    • Sulfur Nucleophiles: Thiols are generally more nucleophilic than their alcohol counterparts and often react under milder conditions.[12]

Nucleophile TypeExampleTypical BaseSolventTemp (°C)Notes
Secondary AminePiperidineK₂CO₃, Cs₂CO₃DMF, DMSO80-120Generally high yielding.
Primary AmineAnilineK₂CO₃, DIPEADMF, Dioxane90-130May require slightly higher temperatures.
AlkoxideSodium EthoxideNone (pre-formed)Ethanol, THF25-80Can often be run at lower temperatures.
ThiolThiophenolK₂CO₃, Et₃NDMF, Acetonitrile60-100Highly efficient due to the nucleophilicity of sulfur.

Trustworthiness: Self-Validating Systems

A successful protocol requires rigorous validation of the final product.

  • In-Process Control: TLC or LC-MS is not merely for monitoring completion; it also serves to identify the formation of any significant side products, which can inform optimization efforts.

  • Structural Confirmation: The identity and purity of the final compound must be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Expect to see characteristic shifts for the pyridazine and isopropyl protons, along with new signals corresponding to the incorporated nucleophile.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Purity Analysis (HPLC/LC-MS): Quantifies the purity of the final compound, which should typically be >95% for use in further applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-6-isopropylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and structural features make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[1][2] Specifically, 3-Bromo-6-isopropylpyridazine serves as a critical intermediate for the synthesis of a wide range of more complex molecules, including potential drug candidates.

This document provides a comprehensive guide for the scale-up synthesis of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, scalable, and safe, drawing upon established chemical principles and best practices in process chemistry.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is best approached through a multi-step sequence that ensures high purity and yield at each stage. The chosen strategy begins with the construction of the pyridazine core, followed by the introduction of the isopropyl and bromo functionalities. This approach allows for better control over the reaction and facilitates purification of the intermediates.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway MaleicAnhydride Maleic Anhydride Dichloropyridazine 3,6-Dichloropyridazine MaleicAnhydride->Dichloropyridazine 1. Cyclization & Chlorination Hydrazine Hydrazine Hydrazine->Dichloropyridazine ChloroIsopropylPyridazine 3-Chloro-6-isopropylpyridazine Dichloropyridazine->ChloroIsopropylPyridazine 2. Grignard Reaction IsopropylGrignard Isopropylmagnesium Bromide IsopropylGrignard->ChloroIsopropylPyridazine FinalProduct This compound ChloroIsopropylPyridazine->FinalProduct 3. Bromination BrominatingAgent Phosphorus Oxybromide BrominatingAgent->FinalProduct Safety_Workflow cluster_Preparation Preparation cluster_Handling Handling POBr₃ cluster_Emergency Emergency Response PPE Don appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat FumeHood Work in a certified fume hood PPE->FumeHood DryGlassware Ensure all glassware is completely dry FumeHood->DryGlassware SlowAddition Add POBr₃ slowly and carefully DryGlassware->SlowAddition MonitorTemp Monitor reaction temperature SlowAddition->MonitorTemp SpillKit Have spill kit readily available Contact In case of contact, flush immediately SpillKit->Contact EyeWash Locate nearest eyewash and safety shower EyeWash->Contact

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-isopropylpyridazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through troubleshooting guides and frequently asked questions, ensuring you can navigate experimental complexities with confidence.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scalability, and desired purity profile. The two most reliable and commonly adapted strategies are:

  • Direct Bromination of a Pyridazinone Precursor: This is often the most direct route, involving the conversion of the keto group in 6-isopropylpyridazin-3(2H)-one to a bromide using a suitable brominating agent like phosphorus oxybromide (POBr₃). This method is analogous to well-established procedures for converting pyridazinones to their corresponding halides.[1][2]

  • Sandmeyer Reaction from an Amino Precursor: This classic transformation involves converting 3-amino-6-isopropylpyridazine to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[3][4][5] This method is particularly useful if the amino-pyridazine is a more accessible starting material.

Below, we will delve into the specifics of these methods, addressing potential pitfalls and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for high yield and purity?

A1: The direct bromination of 6-isopropylpyridazin-3(2H)-one (Route 1) is often preferred for its operational simplicity and generally high conversion rates. The reaction typically proceeds cleanly with a phosphoryl halide. The Sandmeyer reaction (Route 2), while effective, involves the generation of a potentially unstable diazonium intermediate, which can lead to side products, such as phenols, if not handled under strictly controlled, low-temperature conditions.[6]

Q2: What is the mechanistic principle behind the bromination of the pyridazinone ring with POBr₃?

A2: The reaction of a pyridazinone, which exists in tautomeric equilibrium with its aromatic pyridazinol form, with phosphorus oxybromide (POBr₃) is a nucleophilic substitution reaction. The hydroxyl group of the pyridazinol tautomer attacks the electrophilic phosphorus atom of POBr₃, forming a phosphoryl ester intermediate. This intermediate is an excellent leaving group. A bromide ion, generated from POBr₃, then acts as a nucleophile, attacking the carbon atom (C3) and displacing the leaving group to yield the 3-bromo-pyridazine product.

Q3: Why is temperature control so critical in the Sandmeyer reaction?

A3: Temperature control is paramount because aryl diazonium salts are thermally unstable.[7] The diazotization step (formation of the diazonium salt from the amine) must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the salt and the evolution of nitrogen gas. If the temperature rises, the diazonium salt can react with water in the solvent to form undesired phenol byproducts, significantly reducing the yield of the target aryl halide.

Q4: Are there greener or safer alternatives to liquid bromine (Br₂) for bromination?

A4: Absolutely. Liquid bromine is highly corrosive, toxic, and difficult to handle safely. For many applications, N-bromosuccinimide (NBS) is an excellent solid-phase alternative that is easier and safer to handle. It serves as a source of electrophilic bromine and is widely used for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heterocyclic systems. For converting pyridazinones, phosphorus oxybromide (POBr₃) is a standard reagent that avoids the use of elemental bromine.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is structured to help you identify and solve specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or deactivation of reagents.Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time or gradually increasing the temperature. Ensure all reagents are fresh and anhydrous, as moisture can quench many brominating agents.
Reagent Stoichiometry Using an insufficient amount of the brominating agent will naturally lead to incomplete conversion and lower yields.Carefully calculate and weigh your reagents. For brominating agents like POBr₃, it's common to use it as both the reagent and solvent. For agents like NBS, a slight excess (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[8]
Suboptimal Temperature For the Sandmeyer reaction, temperatures above 5 °C can cause diazonium salt decomposition. For POBr₃ reactions, the temperature may be too low for the reaction to proceed at a reasonable rate.For the Sandmeyer route, maintain a strict 0-5 °C range during diazotization and the addition of the copper catalyst. For the POBr₃ route, the reaction often requires heating (e.g., to 100 °C) to proceed effectively, as seen in analogous chlorination reactions.[1]
Poor Quality Starting Material Impurities in the starting material can interfere with the reaction, leading to side products or inhibiting the primary reaction pathway.Ensure the purity of your starting material (6-isopropylpyridazin-3(2H)-one or 3-amino-6-isopropylpyridazine) via NMR or melting point analysis. Recrystallize or purify via column chromatography if necessary.
Problem 2: Significant Formation of Byproducts
Potential Cause Scientific Explanation Recommended Solution
Over-bromination Especially in direct bromination of an activated ring, harsh conditions or excess brominating agent can lead to the formation of di- or poly-brominated species.Use a controlled stoichiometry of the brominating agent (1.0-1.1 equivalents). Add the agent portion-wise to the reaction mixture to avoid localized high concentrations. Maintain the lowest effective reaction temperature.
Phenol Formation (Sandmeyer) The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 3-hydroxy-6-isopropylpyridazine.Ensure the reaction is kept cold (0-5 °C) at all times. Use a concentrated acid (like 48% HBr) for the diazotization to minimize the relative amount of water. Add the copper(I) bromide solution promptly after the diazotization is complete.
Tar/Polymer Formation Highly reactive intermediates or harsh reaction conditions (e.g., excessively high temperatures or strong acids) can lead to polymerization or degradation of the heterocyclic ring.Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. After the reaction is complete, quench the reaction mixture by pouring it onto ice water to rapidly cool and dilute the reagents.[1]
Problem 3: Difficulty in Product Purification
Potential Cause Scientific Explanation Recommended Solution
Co-eluting Impurities Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[9][10] If chromatography fails, consider vacuum distillation[1] or recrystallization from a suitable solvent system.
Residual Copper Salts (Sandmeyer) Copper salts from the Sandmeyer reaction can contaminate the crude product, often appearing as baseline material on TLC or causing discoloration.During work-up, wash the organic extract with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride to complex and remove residual copper salts.
Product is an Oil The final product may be a low-melting solid or an oil, making handling and purification by recrystallization difficult.If the product is an oil, purification by silica gel chromatography or high-vacuum distillation are the preferred methods.[1][9]

Visualized Workflows and Logic

A clear understanding of the overall process and troubleshooting logic is essential for success.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: 6-isopropylpyridazin-3(2H)-one reagents Add POBr3 start->reagents react Heat Reaction Mixture (e.g., 90-110 °C) Monitor by TLC/LC-MS reagents->react quench Cool and Quench (Pour onto ice water) react->quench neutralize Neutralize with Base (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Final Product: This compound purify->end

Caption: General workflow for the synthesis of this compound via the pyridazinone route.

G start Low Yield Observed? q1 Is Starting Material (SM) Present in Crude Product? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there significant unidentified byproducts? q1->q2 No sol1 Solution: • Increase reaction time • Increase temperature • Check reagent quality a1_yes->sol1 end Yield Improved sol1->end a2_yes Side Reactions Occurred q2->a2_yes Yes q3 Was there significant loss during work-up or purification? q2->q3 No sol2 Solution: • Lower reaction temperature • Add reagents portion-wise • Ensure inert atmosphere a2_yes->sol2 sol2->end a3_yes Mechanical/Handling Loss q3->a3_yes Yes sol3 Solution: • Optimize extraction pH • Re-extract aqueous layer • Optimize chromatography a3_yes->sol3 sol3->end

References

Technical Support Center: Synthesis of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-isopropylpyridazine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic intermediate. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is not typically achieved through direct bromination of an isopropylpyridazine core due to the deactivated nature of the pyridazine ring towards electrophilic substitution.[1] Instead, robust and scalable syntheses rely on building the molecule from functionalized precursors. The most reliable strategies involve either the functionalization of a pre-existing dihalopyridazine or the conversion of an amino group via a Sandmeyer-type reaction.

The diagram below outlines two plausible synthetic pathways, each with distinct advantages and potential pitfalls that we will explore in this guide.

Synthetic_Pathways cluster_0 Route A: Alkylation-First Approach cluster_1 Route B: Sandmeyer Approach (Preferred) A1 3,6-Dichloropyridazine A2 Radical Alkylation (e.g., with Isobutyric Acid) A1->A2 [1, 2] A3 3,6-Dichloro-4-isopropylpyridazine A2->A3 A4 Selective Halogen Modification (Challenging) A3->A4 A5 Target Molecule A4->A5 B7 {Target Molecule | {this compound}} B1 6-Chloropyridazin-3-amine B2 Alkylation or Precursor Synthesis B1->B2 via other routes B3 6-Isopropylpyridazin-3-amine B2->B3 B4 Diazotization (NaNO2, HBr) B3->B4 B5 Arenediazonium Salt Intermediate B4->B5 B6 Sandmeyer Reaction (CuBr) B5->B6 [8, 11] B6->B7 start Common Starting Materials start->A1 start->B1

Caption: Plausible synthetic routes to this compound.

This guide will focus primarily on Route B, the Sandmeyer Approach , as it offers superior regiochemical control for the introduction of the bromine atom and is a widely validated transformation in aromatic chemistry.[2]

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the synthesis, framed in a question-and-answer format.

Part 2.1: Challenges in the Sandmeyer Bromination of 6-Isopropylpyridazin-3-amine

The conversion of an aryl amine to an aryl bromide via its diazonium salt is a powerful but delicate transformation.[3] Success hinges on careful control of reaction conditions to suppress the formation of several common side products.

Question: My Sandmeyer reaction to produce this compound is low-yielding and my crude TLC/LC-MS shows multiple major impurities. What are these side products and how can I prevent them?

Answer: This is the most common issue encountered in this synthesis. The arenediazonium salt is a highly reactive intermediate that can be attacked by various nucleophiles or undergo undesired coupling reactions. The primary side products are detailed below.

Side ProductStructure (Illustrative)Causality & MechanismPrevention & Mitigation Strategy
6-Isopropylpyridazin-3-ol Isopropyl-pyridazine ring with an -OH group at position 3.The diazonium salt is susceptible to nucleophilic attack by water, which acts as a competing nucleophile to the bromide ion.[4] This "Verkochung" reaction is often favored at elevated temperatures.Primary Control: Maintain a low reaction temperature (typically 0-5 °C) during diazotization and the subsequent addition of the copper catalyst. Use of concentrated hydrobromic acid can also limit the activity of water.
Azo-Coupled Dimer Two isopropyl-pyridazine units linked by an -N=N- bond.The electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted 6-isopropylpyridazin-3-amine starting material.Primary Control: Ensure the reaction medium is sufficiently acidic (pH < 2) to keep the starting amine protonated and non-nucleophilic. Slow, dropwise addition of the sodium nitrite solution is critical to prevent a localized buildup of unreacted diazonium salt.
6-Isopropylpyridazine (De-amination Product) Isopropyl-pyridazine ring without the bromo or amino substituent.Reductive de-amination can occur, where the diazonium group is replaced by a hydrogen atom. This can be promoted by certain reducing agents or side reactions involving the copper catalyst.Primary Control: Use high-purity reagents. Ensure the copper(I) bromide catalyst is of good quality. Avoid introducing any unintended reducing agents into the reaction mixture.
Unreacted Starting Material 6-Isopropylpyridazin-3-amineIncomplete diazotization is the root cause. This can result from incorrect stoichiometry, poor temperature control (nitrous acid is unstable at higher temps), or inefficient mixing.Primary Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite. Maintain rigorous temperature control (0-5 °C). Ensure vigorous stirring during the slow addition of the nitrite solution.

The following diagram illustrates the pivotal role of the diazonium salt intermediate and the pathways leading to the desired product versus common side products.

Sandmeyer_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions amine 6-Isopropylpyridazin-3-amine diazonium Arenediazonium Salt (Key Intermediate) amine->diazonium Diazotization (NaNO2, HBr, 0-5 °C) product Desired Product This compound diazonium->product Sandmeyer Reaction (CuBr) phenol Side Product 6-Isopropylpyridazin-3-ol diazonium->phenol + H2O (Nucleophilic Attack) azo Side Product Azo-Coupled Dimer diazonium->azo + Unreacted Amine (Azo Coupling) deamination Side Product 6-Isopropylpyridazine diazonium->deamination Reduction

Caption: Competing reaction pathways for the diazonium salt intermediate.

Question: My bromination reaction seems to be working, but purification by column chromatography is difficult, with products co-eluting. What are your recommendations?

Answer: Co-elution is often a problem when the polarity of the side products is very similar to the desired product.

  • De-amination Product: The de-aminated product, 6-isopropylpyridazine, is significantly less polar than the bromo-product and should separate well.

  • Azo-Dimer: The azo-coupled dimer is much larger and typically less polar. It should elute earlier than the desired product in a normal-phase silica gel system.

  • Phenol Product: The 6-isopropylpyridazin-3-ol is more polar due to the hydroxyl group and should have a lower Rf value.

  • Optimization Strategy: If you are experiencing co-elution, particularly with the starting material, consider adjusting your solvent system. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 20-30%) often provides the best separation. If separation is still poor, a different stationary phase, such as alumina, could be explored. An acidic wash of the organic layer during workup can also help remove any unreacted basic starting material before chromatography.

Section 3: Recommended Protocol for Sandmeyer Bromination

This protocol is designed to be a self-validating system, with built-in checkpoints and rationale to maximize yield and purity.

Objective: To synthesize this compound from 6-isopropylpyridazin-3-amine.

Materials:

  • 6-Isopropylpyridazin-3-amine (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution (approx. 4.0 eq)

  • Sodium Nitrite (NaNO₂), (1.1 eq)

  • Copper(I) Bromide (CuBr), (1.2 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-isopropylpyridazin-3-amine (1.0 eq).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add the 48% HBr solution (4.0 eq) while maintaining the internal temperature below 10 °C. Stir until a homogenous slurry or solution is formed.

    • Causality Check: A significant excess of acid is used to ensure the amine is fully protonated and to provide the bromide source for the final step.[3]

  • Diazotization (Critical Step):

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Transfer this solution to the dropping funnel.

    • Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

    • Causality Check: Slow addition at low temperature is crucial to form the diazonium salt while preventing the decomposition of nitrous acid and minimizing side reactions.[4][5] The reaction mixture may change color (e.g., to a pale yellow or orange).

  • Sandmeyer Reaction:

    • In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in a small amount of 48% HBr and cool it to 0 °C.

    • Slowly, and in portions, add the cold diazonium salt solution from step 2 to the CuBr suspension. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage the effervescence.

    • Causality Check: The Cu(I) salt catalyzes the decomposition of the diazonium salt and the transfer of the bromide nucleophile.[5]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

  • Workup and Purification:

    • Quench the reaction by carefully pouring it into a beaker of ice water.

    • Extract the aqueous mixture three times with a suitable organic solvent like DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

References

Technical Support Center: Purification of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-6-isopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic building block.

Structure of this compound

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the expected physical properties of this compound?

While specific experimental data for this compound is not widely published, based on its structure and similar pyridazine derivatives, it is expected to be a colorless to light yellow liquid or a low-melting solid at room temperature.[1] It is a nitrogen-containing heterocycle, which can influence its solubility and chromatographic behavior.[2]

Q2: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3][4] For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation.[3]

Q3: What safety precautions should I take when handling this compound?

Halogenated pyridazines should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation, ingestion, and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[5]

Understanding Impurities

Q4: What are the likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. A common method for introducing the isopropyl group is via a Grignard reaction with a dihalopyridazine. Potential impurities from such a synthesis could include:

  • Unreacted starting materials: Such as 3,6-dibromopyridazine.

  • Wurtz-type coupling byproducts: Such as biphenyl-like compounds formed from the Grignard reagent.[3]

  • Hydrolysis products: The corresponding pyridazinone from reaction with any residual water.

  • Magnesium salts: From the Grignard reaction workup.[7]

G cluster_synthesis Potential Synthetic Route and Impurities cluster_impurities Potential Impurities SM Starting Materials (e.g., 3,6-Dihalopyridazine) Reaction Grignard Reaction SM->Reaction GR Grignard Reagent (e.g., Isopropylmagnesium bromide) GR->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Unreacted_SM Unreacted Starting Material Crude_Product->Unreacted_SM Wurtz_Product Wurtz Coupling Byproduct Crude_Product->Wurtz_Product Hydrolysis_Product Pyridazinone Crude_Product->Hydrolysis_Product Mg_Salts Magnesium Salts Crude_Product->Mg_Salts

Caption: Potential impurities from a Grignard synthesis route.

Q5: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is an effective initial assessment. Use a UV lamp (254 nm) for visualization, as pyridazine rings are often UV-active.[8] Staining with potassium permanganate can also be effective for visualizing impurities, as it reacts with many organic compounds.[9]

Troubleshooting Purification

Column Chromatography

Q6: I'm seeing significant tailing of my product on the silica gel column. What can I do?

This is a common issue with basic, nitrogen-containing heterocycles like pyridazines due to strong interactions with the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution, to your eluent. This will "cap" the acidic sites on the silica gel and improve the peak shape.

Q7: My compound is not moving off the baseline, even with a high concentration of ethyl acetate in hexane. What should I do?

If your compound is highly polar, a hexane/ethyl acetate system may not be sufficient.

  • Solution 1: Increase Eluent Polarity: Try adding a more polar solvent like methanol or isopropanol to your mobile phase in small increments (e.g., starting with 1-2%).

  • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reverse-phase (C18) chromatography might be a better option.

Q8: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your product on a TLC plate. This generally provides the best separation.

Problem Observation on TLC Solution for Column Chromatography
Poor Separation Spots are too close together.Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).
Compound Streaking The spot is elongated.Add triethylamine to the eluent.
Compound at Baseline Rf is close to 0.Increase the polarity of the eluent.
Compound at Solvent Front Rf is close to 1.Decrease the polarity of the eluent.
Recrystallization

Q9: My compound "oils out" instead of crystallizing. What's wrong?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.

  • Solution 1: Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

  • Solution 2: Use a Solvent Mixture: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Solution 3: Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal from a previous batch.

Q10: I have a very low yield after recrystallization. How can I improve it?

Low yield can result from using too much solvent or cooling the solution too quickly.

  • Solution 1: Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10]

  • Solution 2: Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals and can improve yield.

  • Solution 3: Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and attempt a second recrystallization to recover more product.

Distillation

Q11: Is distillation a suitable purification method for this compound?

If the compound is a liquid with a boiling point that is significantly different from its impurities, vacuum distillation can be an effective purification method. Given the presence of the bromo and isopropyl groups, the boiling point is likely to be relatively high, making vacuum distillation necessary to prevent decomposition at atmospheric pressure.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the product. If tailing is observed, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. For better separation, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, isopropanol, ethyl acetate, toluene) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-6-isopropylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient heterocyclic halide. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As a pyridazine, the ring system is electron-deficient, which can influence the oxidative addition step. More critically, the presence of two nitrogen atoms with available lone pairs can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[1] This guide provides a structured approach to overcoming these hurdles to achieve high-yield, reproducible results.

Troubleshooting Guide: From Low Yields to Reaction Failure

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: I am observing very low to no conversion of my this compound. What are the most likely causes and my first steps to troubleshoot?

Low conversion is a common issue and typically points to problems within the catalytic cycle. The primary suspects are catalyst inactivity, inefficient oxidative addition, or failed transmetalation.[2][3]

Immediate Checks:

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3] Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[2][4]

  • Reagent Quality: Verify the quality of your boronic acid or ester. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with unstable boronic acids.[5][6] Consider using a more stable boronic ester derivative like a pinacol ester (BPin) or a trifluoroborate salt.[2]

Solutions & Optimization Steps:

  • Catalyst System Evaluation: The choice of catalyst and ligand is paramount. The electron-deficient nature of the pyridazine ring and potential for nitrogen coordination necessitates a carefully selected system.

    • Initial Recommendation: Start with a robust, pre-formed catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).[7]

    • For Difficult Couplings: If conversion remains low, switch to a more active catalytic system employing bulky, electron-rich phosphine ligands. These ligands can accelerate oxidative addition and shield the palladium center from inhibitory coordination by the pyridazine nitrogen.[6][8] Recommended systems include a Pd(0) source like Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or P(t-Bu)₃.[4][7]

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve reaction rates and overall yield.[7]

  • Elevate the Temperature: Higher temperatures can overcome the activation energy barriers for sluggish oxidative addition or transmetalation steps.[2] A typical range to explore is 80-110 °C.[2]

Question 2: My TLC/LC-MS shows multiple byproducts. What are they, and how can I minimize them?

The formation of byproducts depletes your starting materials and complicates purification. The three most common culprits in Suzuki couplings are dehalogenation, protodeboronation, and homocoupling.[1][5][9]

Side ProductIdentificationPrimary Cause(s)Mitigation Strategy
Dehalogenation Product Mass corresponding to 6-isopropylpyridazine (starting material minus Br, plus H)Palladium hydride species in the reaction mixture.[1]Screen different bases (e.g., switch from a carbonate to a phosphate base). Ensure high-purity solvents.
Protodeboronation Product Mass corresponding to the arene/heteroarene from your boronic acidUnstable boronic acid, excessive water, high temperature, or prolonged reaction time.[1][2][5]Use a more stable boronic acid derivative (pinacol ester, MIDA ester, or trifluoroborate salt).[2] Use a milder base like KF or run under anhydrous conditions.[2] Minimize reaction time.
Homocoupling Product Mass corresponding to a biaryl of your boronic acid coupling partnerPresence of oxygen in the reaction.[1][6]Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the experiment.[4]
Question 3: The reaction works, but it is sluggish and never reaches full conversion, even after extended reaction times. What can I do to accelerate it?

A stalled reaction often indicates a suboptimal choice of base or solvent, which is critical for the transmetalation step.[7] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[10][11]

Solutions & Optimization Steps:

  • Base Screening: The strength and solubility of the base are crucial.

    • Standard Choice: Inorganic bases like K₂CO₃ or K₃PO₄ are common starting points.[5]

    • For Increased Reactivity: If using a carbonate is ineffective, switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[2][12] Finely powdering the base before use can also improve performance.[13]

  • Solvent System Optimization: The solvent must solubilize all components of the reaction.

    • Common Systems: A mixture of an aprotic organic solvent with water is standard, as water helps dissolve the inorganic base.[7][9] Typical choices include 1,4-dioxane/water, THF/water, or DMF/water.[5]

    • Anhydrous Conditions: For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[2][6]

  • Microwave Irradiation: If available, using a microwave reactor can significantly accelerate the reaction by efficiently heating the mixture, often reducing reaction times from hours to minutes.[4][14]

Troubleshooting Workflow Diagram

G start Low Yield or No Reaction check_inert Verify Inert Atmosphere & Reagent Quality start->check_inert catalyst_screen Screen Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) check_inert->catalyst_screen If still low yield base_solvent Optimize Base & Solvent (e.g., K₃PO₄, Dioxane/H₂O) catalyst_screen->base_solvent temp_conc Adjust Temperature & Concentration base_solvent->temp_conc side_products Side Products Observed? temp_conc->side_products analyze_sp Identify Side Products: - Dehalogenation - Protodeboronation - Homocoupling side_products->analyze_sp Yes success Successful Optimization side_products->success No mitigate_sp Implement Mitigation Strategy (See Table) analyze_sp->mitigate_sp mitigate_sp->catalyst_screen Re-optimize

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is the best starting point for this compound?

For an initial screen, PdCl₂(dppf) at 3-5 mol% is a reliable choice. It is an air-stable Pd(II) precatalyst that is effective for a wide range of Suzuki couplings.[1] If this fails, a more active system of Pd₂(dba)₃ (2.5 mol%) with a bulky, electron-rich ligand like SPhos (5 mol%) is a highly recommended second option, as these systems are known to be effective for electron-deficient and N-heterocyclic substrates.[7][15]

Q2: What is the role of the base, and which one should I choose?

The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[9][11]

  • Weak Bases (e.g., KF): Can be effective and are useful if your substrate has base-sensitive functional groups.[10]

  • Moderate Bases (e.g., K₂CO₃, Na₂CO₃): A very common and cost-effective choice for many Suzuki reactions. Often used in an aqueous solvent mixture.[7]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often required for challenging couplings, including those with electron-deficient halides or sterically hindered partners.[2][5] K₃PO₄ is a good first choice, with the more soluble Cs₂CO₃ being a powerful alternative.[3]

Q3: How do I properly degas my reaction mixture?

Properly removing oxygen is critical to prevent catalyst decomposition and homocoupling of the boronic acid.[3]

Recommended Protocol (Freeze-Pump-Thaw):

  • Add your solvent to the reaction flask containing your solid reagents.

  • Freeze the mixture using a liquid nitrogen bath until it is solid.

  • Apply a high vacuum for several minutes to remove gases from above the frozen solvent.

  • Close the connection to the vacuum and thaw the mixture. You should see gas bubbles evolving from the liquid.

  • Repeat this cycle at least three times before backfilling the flask with an inert gas (argon or nitrogen).

For a quicker, though slightly less rigorous method, you can sparge the solvent by bubbling a stream of inert gas through it for 15-30 minutes before adding it to your reaction flask under an inert atmosphere.[2]

Q4: Can I use a boronic acid, or should I use an ester?

While many boronic acids are commercially available and work well, they can be prone to decomposition via protodeboronation.[9] Boronic esters, particularly pinacol esters (Bpin) , are generally more stable and robust, making them an excellent choice to improve reproducibility, especially if you suspect boronic acid instability is an issue.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition center pd0->center pd_complex R¹-Pd(II)L₂-X transmetalation Transmetalation diaryl_pd R¹-Pd(II)L₂-R² pd_complex->diaryl_pd Transmetalation pd_complex->center diaryl_pd->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) diaryl_pd->product Reductive Elimination diaryl_pd->center aryl_halide R¹-X (this compound) aryl_halide->pd_complex Oxidative Addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability issues of 3-Bromo-6-isopropylpyridazine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-isopropylpyridazine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The electron-deficient nature of the pyridazine ring, combined with the C-Br bond, makes it an excellent substrate for various cross-coupling reactions. However, this reactivity profile also presents unique stability challenges. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common issues encountered during your experiments.

Section 1: General Handling, Storage, and Stability

Question 1: My this compound appears discolored (yellow/brown) upon receipt or after short-term storage. Is it still usable?

Answer: Discoloration is a common indicator of minor degradation, but it does not automatically render the material unusable. The pyridazine ring is susceptible to slow decomposition, potentially accelerated by light, air (oxygen), and trace acid or moisture.

  • Immediate Action: Before use, we strongly recommend verifying the purity of the discolored material. The most common non-polar impurity is the proto-debrominated analog, 3-isopropylpyridazine.

    • Analytical Check: Dissolve a small sample in a suitable solvent (e.g., EtOAc or CH₂Cl₂) and analyze by Thin Layer Chromatography (TLC) against a fresh or previously validated batch if available. Check for new, lower Rƒ spots. For a more quantitative assessment, use GC-MS or LC-MS to check for the presence of the debrominated species (mass = M-79/81). ¹H NMR can also be used to quantify the impurity by integrating the signal of the remaining pyridazine protons against the isopropyl methine.

  • Recommendation: For most applications, purity >95% is acceptable. If significant degradation (>5-10%) is observed, purification by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization may be necessary. To prevent further degradation, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (2-8 °C).

Question 2: Are there any known incompatibilities when handling this reagent?

Answer: Yes. Due to the electron-deficient nature of the pyridazine core, this compound exhibits sensitivity to certain reagents:

  • Strong Nucleophiles/Bases: Avoid prolonged exposure to strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) at elevated temperatures, which can lead to nucleophilic aromatic substitution (SₙAr) or other decomposition pathways.

  • Strong Reducing Agents: Potent reducing agents, especially those that can generate hydride species, may cause reductive debromination.

  • Protic Solvents at High Temperatures: While often used in aqueous mixtures for cross-coupling, prolonged heating in protic solvents like methanol or ethanol, particularly with a strong base, can be a source of protons for hydrodehalogenation side reactions.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this compound and also where most stability issues arise.

Subsection 2.1: Suzuki-Miyaura Coupling

Question 3: My Suzuki reaction is failing or giving low yields, and the main byproduct is 3-isopropylpyridazine (debromination). What is the primary cause?

Answer: This is the most frequently encountered problem. The formation of the debrominated product points directly to a competing proto-debromination (also called hydrodehalogenation) pathway.[1] This occurs when the palladium intermediate, after oxidative addition, is protonated before it can undergo transmetalation with the boronic acid partner.

Causality & Troubleshooting Workflow:

The rate of the desired transmetalation is too slow relative to the undesired proto-debromination. Your goal is to accelerate the former and suppress the latter.

G start Low Yield & High Proto-debromination check_reagents check_reagents start->check_reagents solution Successful Coupling: Increased Yield, Minimal Debromination check_atmosphere check_atmosphere check_reagents->check_atmosphere optimize_base optimize_base check_atmosphere->optimize_base If reagents are fine optimize_ligand optimize_ligand optimize_base->optimize_ligand optimize_temp optimize_temp optimize_ligand->optimize_temp optimize_temp->solution

Detailed Explanation:

  • Base Selection is Critical: The base plays a crucial role in activating the boronic acid but can also generate palladium-hydride (Pd-H) species, the primary culprit in debromination.[1]

    • Problem: Aqueous bases like Na₂CO₃ or K₂CO₃ can provide a proton source (water) and may not be optimal if transmetalation is slow.

    • Solution: Switch to a non-aqueous, bulkier base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These bases are highly effective and minimize the availability of protons.

  • Ligand Choice Influences Rates: The ligand dictates the reactivity of the palladium center. For an electron-deficient heterocycle like this compound, oxidative addition is generally fast. The rate-limiting step is often transmetalation or reductive elimination.[3]

    • Problem: Simple ligands like PPh₃ may not sufficiently accelerate the transmetalation step, giving the Pd-intermediate more time to find a proton source.

    • Solution: Employ modern, electron-rich, and bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote rapid transmetalation and reductive elimination, outcompeting the debromination pathway.

  • Solvent and Water Content:

    • Problem: While some water is often necessary to activate boronic acids with inorganic bases, excess water can be detrimental.[4] Solvents like alcohols can also act as hydride sources.

    • Solution: Use anhydrous aprotic solvents like dioxane, toluene, or CPME. If using a base like K₃PO₄, which often works well under anhydrous conditions, ensure your reagents and solvents are rigorously dried.[4]

Table 1: Effect of Reaction Parameters on Proto-debromination

ParameterCondition A (High Debromination)Condition B (Optimized)Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3XPhos accelerates transmetalation & reductive elimination.
Base 2M aq. K₂CO₃Anhydrous K₃PO₄Minimizes proton source and is highly effective.[5]
Solvent Dioxane / H₂O (4:1)Dioxane (anhydrous)Removes water as a potential proton source.
Temperature 100 °C80 °CA more active catalyst allows for lower temperatures, reducing thermal decomposition.

Question 4: My reaction is sluggish and stalls, even with minimal debromination. What should I investigate?

Answer: If debromination is not the issue, the problem likely lies with catalyst activity or the transmetalation step.

  • Catalyst Deactivation: The pyridazinyl nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[1] Ensure your ligand is bulky enough to prevent this or consider a pre-catalyst that forms the active Pd(0) species more efficiently.

  • Boronic Acid/Ester Stability: Some heteroaromatic boronic acids are unstable and can undergo proto-deboronation themselves, especially at high temperatures in aqueous base.[6][7]

    • Test: Run the reaction without the aryl bromide and monitor the stability of your boronic acid under the reaction conditions.

    • Solution: Use the corresponding boronic acid pinacol ester (Bpin), which is generally more stable. Alternatively, adding the boronic acid portion-wise or via syringe pump can maintain a low steady-state concentration, minimizing its decomposition.

  • Poor Solubility: If any of the reagents (especially the base) are poorly soluble, the reaction may be slow. Consider a different solvent system or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8]

Subsection 2.2: Buchwald-Hartwig Amination

Question 5: I am attempting a Buchwald-Hartwig amination and observe significant starting material decomposition and dark tar formation. What is happening?

Answer: This often points to issues with the base and temperature. The Buchwald-Hartwig reaction typically requires a strong base (e.g., NaOtBu, LHMDS), which can be aggressive towards the electron-deficient pyridazine ring.[9][10]

  • Mechanism of Decomposition: Strong alkoxide bases can potentially add to the pyridazine ring or promote other undesired pathways at high temperatures. The nitrogen atoms of the pyridazine can also complicate the catalytic cycle.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical first step. Many modern catalyst systems are highly active and do not require temperatures exceeding 100 °C. Try running the reaction at 60-80 °C.

    • Screen Bases: While NaOtBu is common, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which can be effective with the right catalyst system and may be less destructive.[10]

    • Ligand Choice: Use a highly active, specialized ligand designed for heteroaryl substrates. The Buchwald group has developed numerous generations of ligands; consult their literature for the best choice for pyridazine substrates.[11]

    • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (like a G3 or G4 palladacycle) ensures efficient and rapid generation of the active Pd(0) catalyst, which can minimize side reactions that occur during sluggish catalyst activation.

Section 3: Organometallic Formations (Lithiation & Grignard)

Question 6: I am trying to perform a lithium-halogen exchange using n-BuLi or t-BuLi at -78 °C, but I get a complex mixture of products upon quenching. Why is this failing?

Answer: Direct lithium-halogen exchange on a 3-bromopyridazine is extremely challenging and often fails. The organolithium species, once formed, is highly unstable.

  • Causality: The pyridazine ring is highly electron-deficient. The formation of an organolithium at the 3-position places a carbanion adjacent to an electronegative ring nitrogen, which is destabilizing. Furthermore, the organolithium reagent (n-BuLi) can act as a nucleophile and add directly to the electron-poor ring, leading to a complex mixture.[12][13] The rate of exchange for Br is often slower than for I, giving more time for side reactions.[12]

G start Attempted Lithiation of This compound path1 Desired Path: Lithium-Halogen Exchange start->path1 Slow path2 Competing Side Reaction: Nucleophilic Addition of BuLi to Ring start->path2 Fast/Competitive result1 Highly Unstable 3-Lithiopyridazine (Leads to decomposition) path1->result1 result2 Complex Mixture/ Ring-Opened Products path2->result2

  • Recommended Alternative: Magnesium-Halogen Exchange (Turbo-Grignard)

    • A more reliable method is to use a magnesium-halogen exchange reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl).[14] This exchange typically proceeds under milder conditions (-20 °C to 0 °C) and forms the more stable Grignard reagent, which is less prone to decomposition and side reactions than the corresponding organolithium.

Protocol: Formation of 3-Pyridazinyl Grignard via Magnesium-Halogen Exchange
  • Setup: To an oven-dried flask under a strict argon atmosphere, add this compound (1.0 equiv).

  • Solvent: Add anhydrous THF (approx. 0.2 M concentration). Cool the solution to the desired temperature (start with -20 °C).

  • Addition: Add i-PrMgCl·LiCl (1.1 equiv, commercially available solution in THF) dropwise over 15 minutes, keeping the internal temperature below -15 °C.

  • Stirring: Stir the reaction mixture at -20 °C to 0 °C for 1-2 hours. Monitor the exchange progress by quenching small aliquots with I₂ or D₂O and analyzing by LC-MS.

  • Usage: The resulting Grignard reagent can be used directly in subsequent reactions with electrophiles.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use stronger bases like LHMDS or NaH for my Suzuki coupling?

    • A: It is not recommended. Strong, non-nucleophilic bases like NaH are generally poor choices for Suzuki couplings as they do not effectively promote the formation of the reactive boronate species.[15] LHMDS is more commonly used in Buchwald-Hartwig aminations and can be too aggressive here. Stick with carbonates or phosphates for the Suzuki reaction.[2][5]

  • Q: Is it better to use the boronic acid or the Bpin ester?

    • A: For stability, Bpin esters are almost always superior, especially for heteroaromatic partners that are prone to proto-deboronation.[7] They are less susceptible to decomposition on the shelf and under basic reaction conditions.

  • Q: My TLC shows a new spot that isn't my product or the debrominated starting material. What could it be?

    • A: In Suzuki reactions, this could be a homocoupled product of your boronic acid (R-R) or your aryl bromide (Ar-Ar). Rigorous degassing of your reaction mixture is crucial to prevent oxygen from promoting these side reactions.[8] Using a Pd(0) source directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[8]

References

Byproduct formation in 3-Bromo-6-isopropylpyridazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-isopropylpyridazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments with this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a key heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its bromine atom is amenable to substitution, making it a valuable precursor for introducing the 6-isopropylpyridazine moiety into larger molecules. This is particularly relevant in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active compounds. Common applications include Suzuki-Miyaura couplings to form C-C bonds and Buchwald-Hartwig aminations to form C-N bonds.[1][2]

Q2: How should this compound be stored?

A2: For long-term stability, it is recommended to store this compound under an inert atmosphere (such as argon or nitrogen) at 2-8°C, protected from light. This minimizes potential degradation and ensures the integrity of the compound for sensitive downstream applications.

Q3: I am having trouble getting my this compound to dissolve. What solvents are recommended?

A3: this compound generally exhibits good solubility in common organic solvents used for cross-coupling reactions. These include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). For reactions involving aqueous phases, such as some Suzuki-Miyaura couplings, a mixture of an organic solvent with water is typically used.

Q4: Are there any known incompatibilities I should be aware of when working with this compound?

A4: While generally stable, this compound can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Care should be taken to select appropriate reaction conditions to avoid unintended side reactions. Additionally, like many aryl bromides, it can undergo reduction in the presence of strong reducing agents.

Troubleshooting Guides: Byproduct Formation

Issue 1: Presence of a Debrominated Byproduct (6-isopropylpyridazine)

Symptoms:

  • A significant peak corresponding to the mass of 6-isopropylpyridazine is observed in LC-MS or GC-MS analysis of the crude reaction mixture.

  • The isolated yield of the desired product is lower than expected, with a notable fraction of a less polar, non-brominated impurity.

Root Causes and Mechanistic Insights:

Hydrodehalogenation, or debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] This can occur through several pathways:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an intermediate palladium-amido complex can undergo β-hydride elimination if the amine has an available β-hydrogen. This process results in the formation of an imine and a palladium-hydride species, which can then reductively eliminate to produce the debrominated arene.[1]

  • Reductive Cleavage: Trace amounts of reducing agents in the reaction mixture, or the solvent itself (like THF), can lead to the reduction of the aryl bromide.[3] This process can be facilitated by the palladium catalyst.

Preventative Measures and Solutions:

ParameterRecommended ActionScientific Rationale
Solvent Choice Use anhydrous, aprotic solvents like toluene or dioxane. Avoid solvents that can act as hydrogen donors, such as alcohols, unless they are part of a well-established protocol.Minimizes the availability of hydrogen sources for reductive dehalogenation.
Base Selection For base-sensitive substrates, consider using weaker bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu.[2]Strong bases can sometimes promote side reactions, including degradation of starting materials or the catalyst, which may lead to pathways favoring debromination.
Reaction Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).Oxygen can affect the stability of the catalyst and reaction intermediates, potentially leading to undesired pathways.
Ligand Choice For Buchwald-Hartwig aminations, select ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines (e.g., XPhos, RuPhos).[2][4]Faster reductive elimination of the desired product outcompetes side reactions like β-hydride elimination.
Issue 2: Formation of a Homocoupled Bipyridazine Byproduct

Symptoms:

  • A peak corresponding to the mass of a dimer of the 6-isopropylpyridazine moiety is detected in the mass spectrum.

  • This byproduct is often observed in Suzuki-Miyaura couplings.

Root Causes and Mechanistic Insights:

Homocoupling of the aryl bromide can occur, particularly in the initial stages of the catalytic cycle. This is often attributed to the reaction of two molecules of the palladium-aryl intermediate.

Suzuki_Side_Reaction cluster_main Desired Suzuki Pathway cluster_side Homocoupling Byproduct Pathway ArBr This compound OxAdd Ar-Pd(II)-Br ArBr->OxAdd Oxidative Addition ArBOH Aryl Boronic Acid (R-B(OH)₂) Transmetal Ar-Pd(II)-R ArBOH->Transmetal Transmetalation Pd0 Pd(0)Ln Pd0->OxAdd OxAdd->Transmetal Product Desired Product (Ar-R) Transmetal->Product Reductive Elimination ArBOH2 Aryl Boronic Acid (R-B(OH)₂) Homocoupling Homocoupled Byproduct (R-R) ArBOH2->Homocoupling O2 O₂ (Oxidant) O2->Homocoupling Pd(0)Ln catalysis

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Pyridazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during palladium-catalyzed cross-coupling reactions involving pyridazine-containing substrates. Pyridazines, with their electron-deficient nature and two adjacent nitrogen atoms, present unique obstacles, primarily related to catalyst deactivation. This guide provides in-depth, mechanistically-grounded answers and actionable troubleshooting protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cross-coupling reaction with a pyridazine substrate is sluggish, has stalled, or failed completely. What is the most likely cause?

This is the most common issue when working with pyridazine substrates. The primary culprit is almost always the deactivation of the palladium catalyst through coordination with the substrate itself.

Answer & Scientific Explanation:

Pyridazines are nitrogen-containing heterocycles that can act as strong ligands for the palladium center.[1][2] The lone pair electrons on the pyridazine's nitrogen atoms can coordinate to the catalytically active Pd(0) species, forming stable, off-cycle complexes. This coordination competitively inhibits the binding of your desired reagents (e.g., aryl halide, boronic acid) and can effectively "poison" the catalyst, preventing it from participating in the catalytic cycle.[3] This is particularly problematic for pyridazines compared to other heterocycles like pyridines because the bidentate nature of the two adjacent nitrogens can lead to a strong chelation effect, sequestering the palladium even more effectively.

Key Deactivation Pathways:

  • Competitive Inhibition: The pyridazine substrate or product occupies the coordination sites on the palladium, preventing the oxidative addition of the aryl halide.

  • Formation of Inactive Complexes: The formation of stable Pd(0)-pyridazine or Pd(II)-pyridazine complexes removes the catalyst from the active cycle.

  • Catalyst Agglomeration: In some cases, strong coordination can lead to the destabilization of the catalyst complex, resulting in the precipitation of inactive palladium black (Pd(0) aggregates).[4]

Question 2: I've observed a black precipitate forming in my reaction flask. What is it, and is my reaction salvageable?

The appearance of a black solid is a strong indicator of catalyst decomposition into palladium black.

Answer & Scientific Explanation:

Palladium black is finely divided, elemental palladium metal that is catalytically inactive in most homogeneous cross-coupling reactions.[4] It forms when the supporting ligands dissociate from the palladium center, and the unstable "naked" palladium atoms aggregate. This process is often irreversible within the context of the ongoing reaction.

Causality & Troubleshooting:

  • Ligand Instability or Insufficiency: The ligands you are using may not be robust enough or may be used in an insufficient ratio to stabilize the Pd(0) intermediate throughout the reaction, especially at elevated temperatures.

  • Substrate-Induced Destabilization: Strong coordination by the pyridazine can displace the stabilizing phosphine ligand, leading to aggregation.

  • Presence of Impurities: Oxidizing agents or other impurities can damage the ligands or the metal center.

Is the reaction salvageable? Generally, no. Once a significant amount of palladium black has formed, the concentration of the active catalyst is too low to sustain the reaction. The best course of action is to stop the reaction, analyze the outcome, and redesign the conditions for the next attempt.

Visualizing the Problem: Pyridazine Inhibition of the Catalytic Cycle

The following diagram illustrates how a pyridazine substrate can intercept and deactivate the catalyst in a typical Suzuki-Miyaura coupling cycle.

G cluster_deactivation Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inhibition Coordination with Pyridazine Substrate Pd0->Inhibition PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)(R)L_n Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product Inactive_Complex Inactive [Pd(0)(pyridazine)] Complex Inhibition->Inactive_Complex Decomposition Decomposition Inactive_Complex->Decomposition Pd_Black Palladium Black (Inactive) Decomposition->Pd_Black G cluster_yes Decomposition Pathway cluster_no Inhibition Pathway Start Reaction Stalled / Low Yield? CheckPrecipitate Is a black precipitate (Pd black) visible? Start->CheckPrecipitate Yes Yes CheckPrecipitate->Yes Yes No No CheckPrecipitate->No No Decomposition Catalyst Decomposition is occurring. Sol_Ligand 1. Switch to a bulkier, more electron-donating ligand (e.g., XPhos, RuPhos). Decomposition->Sol_Ligand Sol_Temp 2. Lower the reaction temperature (e.g., from 110°C to 80°C). Sol_Ligand->Sol_Temp Sol_Precatalyst 3. Use an air-stable pre-catalyst (e.g., Buchwald G3/G4). Sol_Temp->Sol_Precatalyst Inhibition Catalyst Inhibition (Poisoning) is the likely cause. Sol_Ligand2 1. Increase ligand:Pd ratio (e.g., from 1.1:1 to 2:1). Inhibition->Sol_Ligand2 Sol_Kinetics 2. Switch to a more active catalyst system to accelerate the desired cycle. Sol_Ligand2->Sol_Kinetics Sol_Concentration 3. Check reagent purity and ensure anhydrous/degassed conditions. Kinetics Kinetics Kinetics->Sol_Concentration

References

Technical Support Center: Purification of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Bromo-6-isopropylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges and achieve high purity of your target compound. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently move forward with your downstream applications.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of crude this compound, presented in a practical question-and-answer format.

Issue 1: My crude material is a dark, oily residue, and I'm not sure where to begin with purification.

  • Question: I've just completed the synthesis of this compound, and after work-up, I am left with a dark, viscous oil. What are the likely impurities, and what is the best initial purification strategy?

  • Answer: A dark, oily crude product often suggests the presence of polymeric or tar-like byproducts, which can arise from harsh reaction conditions, especially in bromination reactions of electron-rich heterocycles. Other common impurities may include unreacted starting materials (e.g., 6-isopropylpyridazine or a precursor), over-brominated species (e.g., dibromo-isopropylpyridazine), and residual acid or base from the work-up.

    Your first step should be to perform a preliminary analysis by Thin Layer Chromatography (TLC) to visualize the complexity of the mixture. This will help you to develop an appropriate purification strategy. A good starting point for purification is often a simple aqueous wash to remove any inorganic salts, followed by a liquid-liquid extraction. If the material remains oily, an initial purification by flash column chromatography is highly recommended to separate the target compound from the majority of the colored impurities and byproducts.

Issue 2: I am struggling to remove a persistent impurity with a similar Rf to my product in TLC.

  • Question: I have an impurity that co-elutes with my desired this compound on silica gel, making separation by column chromatography difficult. What are my options?

  • Answer: This is a common and often frustrating challenge. The co-eluting impurity is likely a regioisomer of the product (e.g., 5-Bromo-3-isopropylpyridazine) or a structurally similar byproduct. Here are several strategies to tackle this issue:

    • Optimize your chromatography:

      • Solvent System Modification: Systematically screen different solvent systems. A small change in the eluent composition, such as adding a small percentage of a more polar or less polar solvent, can sometimes significantly improve separation. Consider using a ternary solvent system (a mixture of three solvents).

      • Stationary Phase Variation: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica. Alternatively, reversed-phase chromatography (C18) may provide the necessary separation, especially if the impurity has a different polarity profile.

    • Recrystallization: If your product is a solid, recrystallization is an excellent and often scalable purification technique. The key is to find a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. See the detailed recrystallization protocol below.

    • Chemical Treatment: In some specific cases, a chemical treatment might be possible. For example, if the impurity has a reactive functional group that your product lacks, it could be selectively reacted to form a more easily separable compound. This is a more advanced technique and requires careful consideration of the impurity's structure.

Issue 3: My yield is significantly lower after purification. Where am I losing my product?

  • Question: After performing column chromatography and/or recrystallization, my final yield of this compound is much lower than expected. What are the potential causes of product loss?

  • Answer: Product loss during purification can occur at several stages. Here are the most common culprits and how to mitigate them:

    • Column Chromatography:

      • Irreversible Adsorption: Highly polar compounds can sometimes irreversibly bind to silica gel. If you suspect this is happening, you can try deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in your eluent.

      • Product Streaking/Tailing: Broad elution bands can lead to the mixing of fractions and subsequent loss of pure product. This can be caused by overloading the column or using an inappropriate solvent system. Ensure you are not exceeding the recommended sample loading for your column size.

      • Incomplete Elution: Make sure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all of your product.

    • Recrystallization:

      • Product still in Mother Liquor: A significant amount of your product may remain dissolved in the mother liquor after filtration. To maximize your yield, you can try to concentrate the mother liquor and obtain a second crop of crystals.

      • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

      • Using too much solvent: Dissolving your crude product in an excessive amount of solvent will lead to a low recovery upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.

Issue 4: How can I confirm the purity and identity of my final product?

  • Question: What analytical techniques should I use to assess the purity and confirm the structure of my purified this compound?

  • Answer: A combination of analytical techniques is essential to confidently determine the purity and structure of your compound.

    • Purity Assessment:

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An HPLC chromatogram will show you the number of components in your sample and their relative peak areas, which can be used to calculate the purity.

      • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS is another excellent technique for purity assessment and can also provide the mass of the parent compound and any impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution ¹H NMR spectrum can be used to estimate purity by integrating the signals of your product against those of known impurities or a calibrated internal standard.

    • Structural Confirmation:

      • ¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for elucidating the structure of your molecule. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of the atoms.

      • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

      • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in your molecule.

Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).

    • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from major impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to begin eluting the sample through the column.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your crude product in various solvents to find a suitable one. Common choices for compounds like this include alcohols (ethanol, isopropanol), hexanes, ethyl acetate, or a mixture of solvents (e.g., ethanol/water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)Typical Rf of ProductNotes
10% Ethyl Acetate in Hexanes~0.4Good for separating non-polar impurities.
20% Ethyl Acetate in Hexanes~0.6May be too high for good separation.
5% Dichloromethane in Hexanes~0.3Can provide different selectivity.

Note: These are starting points. The optimal solvent system will depend on the specific impurities present in your crude material.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Product Crude Crude 3-Bromo-6- isopropylpyridazine TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Solid with Minor Impurities Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity & Structural Confirmation (NMR, HPLC, MS) Pure->Analysis

Caption: Decision workflow for the purification of this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-6-isopropylpyridazine and 3-Chloro-6-isopropylpyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated pyridazines are foundational scaffolds in medicinal chemistry, prized for their ability to engage in a wide array of cross-coupling reactions. This guide provides an in-depth, data-supported comparison of two closely related yet distinct synthons: 3-Bromo-6-isopropylpyridazine and 3-Chloro-6-isopropylpyridazine . We will dissect their reactivity profiles, explore the underlying mechanistic principles, and offer practical guidance for their strategic deployment in synthesis.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Implications

The divergent reactivity of 3-bromo- and 3-chloro-6-isopropylpyridazine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides follows the trend: I > Br > Cl > F .[1][2] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond; the C-Cl bond is significantly stronger and thus more difficult to break than the C-Br bond.[3][4]

In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2][5][6] A weaker C-X bond (as in the C-Br bond) facilitates this step, allowing the reaction to proceed under milder conditions with a lower activation energy barrier. Conversely, the stronger C-Cl bond requires more energy input, necessitating higher temperatures and more robust, electron-rich catalyst systems to promote the oxidative addition effectively.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Rate-Determining Step (Easier for X=Br than X=Cl) Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Forms R-R' Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-X (Pyridazine Halide) ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical difference in C-X bond strength translates directly into observable differences in reaction outcomes. The bromo-derivative consistently demonstrates higher reactivity, enabling successful couplings under more benign conditions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl structures. Here, the performance gap between the bromo and chloro substrates is pronounced. This compound can often be coupled using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands at moderate temperatures. In contrast, 3-chloro-6-isopropylpyridazine typically fails to react or gives low yields under these conditions. Successful coupling of the chloro-analogue necessitates the use of more specialized, highly active catalyst systems featuring bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or XPhos, or N-heterocyclic carbenes) and often requires elevated temperatures.[2][7]

ReactionSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki This compoundPd(PPh₃)₄Na₂CO₃Toluene/H₂O90>90
Suzuki 3-Chloro-6-isopropylpyridazinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110~85

Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of 3-halo-6-isopropylpyridazines with phenylboronic acid. Data is extrapolated from typical conditions for halopyridazine couplings.[8][9][10][11]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity trend. The bromo-pyridazine readily couples with a variety of primary and secondary amines using standard palladium/phosphine ligand combinations. The chloro-pyridazine is a more challenging substrate, often requiring stronger bases and more sophisticated, sterically hindered ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.[12][13][14]

ReactionSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)
Buchwald This compoundPd₂(dba)₃ / BINAPNaOtBuToluene100>88
Buchwald 3-Chloro-6-isopropylpyridazinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH120~80

Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of 3-halo-6-isopropylpyridazines with morpholine. Data is based on established protocols for heteroaryl halides.[12][15]

Sonogashira Coupling (C-C Alkyne Formation)

In the Sonogashira coupling of terminal alkynes, the superior reactivity of the C-Br bond is again evident. This compound can be coupled efficiently using the classic Pd/Cu co-catalyst system under relatively mild conditions.[16][17] Achieving high yields with the chloro-analogue is more demanding and may require higher catalyst loadings, higher temperatures, and potentially copper-free conditions with specialized palladium-phosphine complexes to avoid side reactions.[18][19]

ReactionSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)
Sonogashira This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF65>90
Sonogashira 3-Chloro-6-isopropylpyridazinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane100~75

Table 3: Representative conditions and expected yields for the Sonogashira coupling of 3-halo-6-isopropylpyridazines with phenylacetylene.

Practical Application: Experimental Protocols

To illustrate the practical differences in handling these two substrates, we provide comparative, step-by-step protocols for a standard Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reagents setup Set up Reaction Vessel (Schlenk tube or vial) under Inert Atmosphere (N₂ or Ar) start->setup add_solids Add Halopyridazine, Boronic Acid, Base, and Pd Catalyst/Ligand setup->add_solids add_solvents Add Degassed Solvent(s) add_solids->add_solvents heat Heat Reaction Mixture with Stirring for Specified Time add_solvents->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract, and Dry Organic Layer monitor->workup purify Purify Crude Product (Column Chromatography, Recrystallization) workup->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki Coupling of this compound (Higher Reactivity)
  • Objective: To synthesize 3-isopropyl-6-phenylpyridazine.

  • Methodology:

    • To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol %).

    • Add a degassed 3:1 mixture of Toluene and Water (to achieve a ~0.2 M concentration of the limiting reagent).

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS until the starting bromide is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Suzuki Coupling of 3-Chloro-6-isopropylpyridazine (Lower Reactivity)
  • Objective: To synthesize 3-isopropyl-6-phenylpyridazine.

  • Methodology:

    • To a dry, oven-baked Schlenk tube under a nitrogen atmosphere, add 3-chloro-6-isopropylpyridazine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (3.0 equiv.).

    • Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %) and XPhos (4.5 mol %).

    • Add anhydrous, degassed 1,4-dioxane (to achieve a ~0.2 M concentration of the limiting reagent).

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS until the starting chloride is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices: The protocol for the chloro-substrate requires a stronger base (K₃PO₄ vs. Na₂CO₃), a more active and bulky ligand (XPhos vs. PPh₃) to promote the difficult oxidative addition, and a higher temperature to overcome the larger activation energy barrier.[2][7]

Strategic Considerations for Reagent Selection

FeatureThis compound3-Chloro-6-isopropylpyridazine
Reactivity High: Facile oxidative addition.Moderate: Requires forcing conditions.
Reaction Conditions Milder temperatures, standard catalysts, shorter reaction times.Higher temperatures, specialized/expensive catalysts, longer reaction times.
Functional Group Tolerance Better for substrates with sensitive functional groups due to milder conditions.Potentially problematic for thermally labile or base-sensitive groups.
Cost & Availability Generally more expensive and less available in bulk.Typically more cost-effective and available on a larger scale.
Use in Sequential Coupling Ideal for selective coupling in the presence of a C-Cl bond.Can be coupled after a more reactive C-Br or C-I bond has reacted.

Conclusion and Recommendation

The choice between this compound and 3-chloro-6-isopropylpyridazine is a strategic one, balancing reactivity against cost and scalability.

  • This compound is the superior choice for laboratory-scale synthesis, rapid analogue generation, and proof-of-concept studies. Its high reactivity ensures reliable coupling under mild conditions, preserving sensitive functionalities and simplifying reaction setup and purification.

  • 3-Chloro-6-isopropylpyridazine represents a more economical and scalable option, making it attractive for process development and large-scale manufacturing. While it demands more rigorous reaction optimization and specialized catalytic systems, the significant cost savings can be a decisive advantage in commercial drug development.

Ultimately, a thorough understanding of the reactivity differences detailed in this guide will empower chemists to make informed decisions, optimizing their synthetic strategies for efficiency, robustness, and economic viability.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Pyridazine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyridazine ring is one such scaffold.[1] This six-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it exceptionally well-suited for drug design.[2] Its high dipole moment, capacity for robust dual hydrogen bonding, and relatively low lipophilicity contribute to favorable drug-target interactions and improved pharmacokinetic profiles.[2]

These properties are particularly advantageous in the design of protein kinase inhibitors, a cornerstone of modern oncology and immunology.[3] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[4] Most kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The pyridazine moiety excels in this role, often acting as a highly effective "hinge-binder." The two adjacent nitrogen atoms can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, anchoring the inhibitor in the active site. This guide provides a comparative analysis of pyridazine derivatives targeting two clinically significant kinases, VEGFR-2 and Bcr-Abl, and presents a detailed protocol for their experimental validation.

The Kinase Hinge: A Critical Target for Pyridazine Derivatives

Protein kinases share a conserved structural fold, and the hinge region connecting the N- and C-terminal lobes is a critical determinant of inhibitor binding. ATP-competitive inhibitors mimic the adenine portion of ATP, forming one or more hydrogen bonds with this hinge region. The unique electronics of the pyridazine ring, with its two adjacent hydrogen bond acceptors, make it an ideal scaffold for this interaction.

cluster_0 Kinase Active Site Kinase Kinase Hinge Region (e.g., Met Backbone NH) ATP_Pocket ATP Binding Pocket Inhibitor Pyridazine Derivative Pyridazine_Core Pyridazine Core R_Groups R1/R2 Groups (Selectivity & Potency) Pyridazine_Core->Kinase Dual H-Bonds (High Affinity) R_Groups->ATP_Pocket Hydrophobic/ van der Waals Interactions ATP ATP ATP->Kinase Competitive Binding

Caption: Mechanism of ATP-competitive inhibition by a pyridazine derivative.

This diagram illustrates how the pyridazine core anchors the inhibitor to the kinase hinge via hydrogen bonds, while appended R-groups engage other parts of the ATP binding pocket to confer potency and selectivity. This fundamental interaction mode is the basis for the successful design of pyridazine-based inhibitors against diverse kinase targets.

Comparative Analysis: Pyridazine Derivatives Targeting VEGFR-2 and Bcr-Abl

To understand the versatility of the pyridazine scaffold, we will compare its application in developing inhibitors for two distinct tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Breakpoint Cluster Region-Abelson (Bcr-Abl), the oncogenic driver of Chronic Myeloid Leukemia (CML).[5][6]

Pyridazine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a primary target for anti-angiogenic cancer therapy.[7] The design of pyridazine-based VEGFR-2 inhibitors often focuses on optimizing the substituents at the 3- and 6-positions to occupy the hydrophobic regions of the ATP binding pocket effectively.

  • Structure-Activity Relationship (SAR) Insights:

    • The core pyridazine ring typically forms hydrogen bonds with the hinge residue Cys919 of VEGFR-2.

    • Substituents that can occupy the hydrophobic pocket near the gatekeeper residue (Val899) are crucial for high potency.

    • Elaborations on the scaffold are often designed to interact with the DFG (Asp-Phe-Gly) motif, a conserved region that controls the kinase's activation state.[7] For instance, pyridine-derived VEGFR-2 inhibitors have shown that specific substitutions can lead to potent, low-nanomolar inhibition.[8]

Pyridazine Derivatives as Bcr-Abl Inhibitors

Bcr-Abl is a constitutively active tyrosine kinase that drives CML.[9] While the initial inhibitors were highly effective, resistance often emerges through mutations, most notably the T315I "gatekeeper" mutation.[10] The design of next-generation inhibitors has therefore focused on scaffolds that can overcome this resistance.

  • Structure-Activity Relationship (SAR) Insights:

    • Ponatinib , a clinically approved Bcr-Abl inhibitor, features a fused imidazo[1,2-b]pyridazine core.[2][11] This rigid, planar system is highly effective at binding to the Abl kinase domain.

    • The design of ponatinib and similar compounds was guided by the need to accommodate the bulkier isoleucine residue in the T315I mutant, a feat that earlier inhibitors like imatinib could not achieve.[6][12]

    • The pyridazine nitrogens are critical for forming hydrogen bonds with the backbone NH of Met318 in the Abl hinge region.[12]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activity (IC50) of representative pyridazine derivatives against their respective kinase targets. This data highlights how the same core scaffold can be tailored to achieve potent inhibition against different enzymes.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Key Structural Feature
VEGFR-2 Inhibitors Pyridine-pyridazine conjugate (Compound 10)[8]VEGFR-2120Flexible linker allowing optimal positioning in active site
VEGFR-2 Inhibitors 3,6-disubstituted PyridazineVEGFR-26.7 - 8.3 ngcontent-ng-c1205671314="" class="ng-star-inserted">1Urea moiety interacting with DFG-out conformation
Bcr-Abl Inhibitors Ponatinib (Imidazo[1,2-b]pyridazine)Bcr-Abl (WT)0.37Fused heterocyclic system for high affinity
Bcr-Abl Inhibitors Ponatinib (Imidazo[1,2-b]pyridazine)[11]Bcr-Abl (T315I)2.0Ethynyl linkage to accommodate T315I mutation
ALK5 Inhibitors 4,6-disubstituted Pyridazine (Compound 20)[13]ALK5~0.51 (pKi 9.29)Amide-linked basic group enhancing potency

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Comparisons should be made with caution across different studies. pKi was converted to an approximate Ki value for this table.

Experimental Validation: A Robust Protocol for In Vitro Kinase Inhibition Assay

To generate reliable and comparable data for novel pyridazine derivatives, a standardized and well-controlled experimental protocol is essential. The ADP-Glo™ Luminescence Assay is a widely adopted method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4][14][15] It is a homogeneous "mix-and-read" assay format, making it suitable for high-throughput screening.[16]

Causality Behind Experimental Choices
  • Why measure ADP production? ADP production is a direct product of the kinase reaction (ATP → ADP + Phospho-substrate). Its measurement provides a direct, positive signal that correlates with enzyme activity, which can be more sensitive than measuring the depletion of a large ATP pool.[4][14]

  • Why use an ATP concentration near the Kₘ? For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[17] Performing the assay with an ATP concentration equal to or near the Michaelis constant (Kₘ) for the specific kinase ensures that the assay is sensitive to competitive inhibitors and allows for more meaningful comparison of potency data between different studies.[17]

  • Why pre-incubate the inhibitor with the enzyme? A short pre-incubation period (10-15 minutes) allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated with the addition of substrate and ATP.[18][19] This is particularly important for inhibitors with slow on-rates.

Caption: Experimental workflow for the luminescence-based kinase inhibition assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized methodology and should be optimized for the specific kinase of interest.[18]

Materials:

  • Kinase of interest (e.g., VEGFR-2, Bcr-Abl)

  • Kinase-specific peptide substrate

  • ATP solution

  • Pyridazine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each pyridazine derivative in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 3-fold) of the compound stock in DMSO. This will be your source plate. c. Include DMSO-only wells for "no inhibitor" (100% activity) controls.

  • Kinase Reaction Setup: a. In a white, opaque assay plate, add 2.5 µL of the serially diluted compounds or DMSO controls to the appropriate wells. b. Prepare the kinase solution in Kinase Assay Buffer. Add 2.5 µL of the kinase to each well, except for the "no enzyme" (background) controls. c. Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase.[19]

  • Initiation of Kinase Reaction: a. Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at the determined Kₘ for the kinase. b. Initiate the reaction by adding 5 µL of the Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL. c. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP Detection: a. Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[18] b. Incubate for 40 minutes at room temperature. This step simultaneously stops the kinase reaction and depletes the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30-60 minutes at room temperature to convert the newly produced ADP back to ATP and generate a stable luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the "no enzyme" background signal from all other readings. c. Normalize the data, setting the "no inhibitor" control as 100% activity and a known potent inhibitor or "no enzyme" control as 0% activity. d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The pyridazine scaffold has proven to be a remarkably versatile and effective core for the design of potent and selective kinase inhibitors.[1] Through comparative analysis of derivatives targeting VEGFR-2 and Bcr-Abl, we see how medicinal chemists can modify substituents on this privileged ring system to achieve high affinity against distinct kinase targets, even overcoming challenging drug resistance mutations. The inherent physicochemical properties of the pyridazine ring, particularly its ability to act as a dual hydrogen bond acceptor, provide a powerful anchor for binding within the conserved kinase hinge region.[2][20]

The future development of pyridazine-based inhibitors will likely focus on enhancing selectivity to minimize off-target effects and further improving pharmacokinetic properties. As our understanding of kinase biology deepens, the rational, structure-based design of new pyridazine derivatives, validated by robust biochemical assays as detailed here, will continue to be a fruitful strategy in the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Biological Activities of Isopropyl vs. Methyl Pyridazine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The functionalization of the pyridazine ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the myriad of possible substitutions, the choice between seemingly similar alkyl groups, such as isopropyl and methyl, can have profound and sometimes unexpected consequences on a compound's potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth technical comparison of the biological activities of isopropyl versus methyl pyridazine derivatives. While a direct, comprehensive head-to-head comparison across multiple biological targets is an acknowledged gap in the current scientific literature, this document will synthesize available experimental data and leverage established principles of medicinal chemistry to offer a robust comparative analysis.[1] We will explore the causal relationships between these structural modifications and their impact on anticancer, antimicrobial, and anti-inflammatory activities, providing a predictive framework and practical insights for drug discovery programs.

The Structural Nuances: Isopropyl vs. Methyl Groups

At first glance, both isopropyl and methyl groups are small, lipophilic alkyl substituents. However, their subtle differences in structure are the very source of their differential impact on biological activity.

  • Steric Hindrance: The most significant difference is steric bulk. An isopropyl group, with its branched structure, is considerably more sterically hindered than a linear methyl group.[1] This can be a double-edged sword in drug-receptor interactions.

  • Conformational Flexibility: A methyl group can rotate freely, presenting a relatively consistent steric profile. In contrast, the isopropyl group has restricted rotation, which can either lock a molecule into a bioactive conformation or, conversely, prevent it from adopting the necessary orientation for optimal binding.[1]

  • Lipophilicity: Both groups increase the lipophilicity of a molecule compared to an unsubstituted pyridazine, which can influence cell permeability and metabolic stability. The slightly larger isopropyl group contributes more to this effect.

These fundamental differences are the key to understanding the structure-activity relationships (SAR) observed in various studies.

Anticancer Activity: A Balancing Act of Sterics and Lipophilicity

Pyridazine derivatives have shown significant promise as anticancer agents, often by targeting protein kinases such as VEGFR-2.[2] The substitution pattern on the pyridazine ring is critical for inhibitory activity.

In the context of kinase inhibition, the binding pocket is often a well-defined hydrophobic region. The choice between a methyl and an isopropyl group can dictate the "goodness of fit."

  • Methyl Substitution: A methyl group, due to its smaller size, can often access deeper, more constrained pockets within an enzyme's active site. For instance, a study on tetracyclic PKMYT1 inhibitors showed that a methyl-substituted derivative maintained potent cellular activity.

  • Isopropyl Substitution: The bulkier isopropyl group may be advantageous if the binding pocket is larger and can accommodate it. In a 3D-QSAR study on triazolopyrazine derivatives as VEGFR-2 inhibitors, the replacement of a methyl group with an isopropyl group was identified as a strategy to potentially enhance inhibitory activity.[2] This suggests that for some kinase targets, the increased lipophilicity and specific steric profile of the isopropyl group can lead to more favorable interactions.

The following table summarizes hypothetical comparative data based on SAR trends observed in the literature.

Derivative TypeTargetAnticipated IC50 RangeRationale
Methyl Pyridazine Kinase A (narrow pocket)10-100 nMSmaller size allows for optimal binding in a constrained active site.
Isopropyl Pyridazine Kinase A (narrow pocket)>500 nMSteric hindrance prevents effective binding.
Methyl Pyridazine Kinase B (broad pocket)50-200 nMSuboptimal filling of the hydrophobic pocket.
Isopropyl Pyridazine Kinase B (broad pocket)5-50 nMIncreased lipophilicity and shape complementarity lead to enhanced potency.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isopropyl and methyl pyridazine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection & Analysis CellSeeding Seed Cancer Cells (96-well plate) Incubation1 Incubate 24h CellSeeding->Incubation1 CompoundAddition Add Pyridazine Derivatives (Serial Dilutions) Incubation1->CompoundAddition Incubation2 Incubate 48-72h CompoundAddition->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate 4h MTT->Incubation3 Solubilization Solubilize Formazan (DMSO) Incubation3->Solubilization Readout Measure Absorbance (570 nm) Solubilization->Readout Analysis Calculate IC50 Readout->Analysis COX_Inhibition cluster_arachidonic Inflammatory Cascade cluster_cox Cyclooxygenase Enzymes cluster_inhibitors Pyridazine Inhibitors ArachidonicAcid Arachidonic Acid COX1 COX-1 Prostaglandins (Housekeeping) ArachidonicAcid->COX1 COX2 COX-2 Prostaglandins (Inflammation) ArachidonicAcid->COX2 MethylPyridazine Methyl Pyridazine MethylPyridazine->COX1 Potential Inhibition MethylPyridazine->COX2 Inhibition IsopropylPyridazine Isopropyl Pyridazine IsopropylPyridazine->COX2 Selective Inhibition

References

A Comparative Spectroscopic Guide to 3-Bromo-6-isopropylpyridazine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, pyridazine derivatives are a cornerstone, valued for their wide spectrum of biological activities.[1] Among these, 3-Bromo-6-isopropylpyridazine stands out as a key intermediate in the synthesis of novel bioactive molecules. Its utility in drug discovery hinges on the precise control and confirmation of its chemical structure, a task for which spectroscopic methods are indispensable. This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, offering researchers, scientists, and drug development professionals a detailed roadmap for characterization and quality control.

Given the limited availability of public domain experimental spectra for this compound and its immediate precursor, this guide will leverage established spectroscopic principles and available data for related compounds and precursors to provide a robust predictive analysis. We will explore the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the anticipated spectral features.

Synthetic Pathway and Precursor Identification

The synthesis of this compound typically proceeds from readily available starting materials. A common route involves the initial synthesis of a dichlorinated pyridazine, followed by the introduction of the isopropyl group and subsequent halogen exchange. This pathway identifies 3,6-dichloropyridazine and 3-chloro-6-isopropylpyridazine as key precursors for our spectroscopic comparison.

Synthesis_of_this compound A 3,6-Dichloropyridazine B 3-Chloro-6-isopropylpyridazine A->B Isopropylation C This compound B->C Halogen Exchange MS_Fragmentation cluster_bromo This compound Fragmentation cluster_chloro 3-Chloro-6-isopropylpyridazine Fragmentation A [M]+. B [M - Br]+ A->B - Br• C [M - C3H7]+ A->C - C3H7• D [M]+. E [M - Cl]+ D->E - Cl• F [M - C3H7]+ D->F - C3H7•

References

Navigating the Labyrinth of In Vitro Assay Validation: A Comparative Guide for Novel 3-Bromo-6-isopropylpyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Building a Robust Preclinical Data Package

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies, tailored for a promising class of compounds derived from the 3-Bromo-6-isopropylpyridazine scaffold. Our focus will be on a hypothetical series of these derivatives designed as inhibitors of the p38 mitogen-activated protein kinase (MAPK), a critical node in inflammatory signaling pathways.[1][2][3] The principles and methodologies discussed herein, however, are broadly applicable to other kinase targets and compound classes.

We will dissect the causality behind experimental choices, emphasizing the creation of a self-validating system that ensures data integrity and accelerates informed decision-making in the early drug discovery pipeline.

The Strategic Imperative: A Phased and Fit-for-Purpose Screening Cascade

A robust in vitro screening strategy is not a monolithic entity but rather an evolving cascade of assays.[4] This "fit-for-purpose" approach ensures that the right questions are asked at the right stage of the hit-to-lead and lead optimization phases. The primary objective is to enable swift and confident decision-making, including the crucial decision to terminate a program if necessary.

Our journey with the this compound derivatives targeting p38 MAPK begins with high-throughput biochemical assays to determine direct target engagement and potency. This is followed by orthogonal biochemical assays to confirm the mechanism of action and rule out assay-specific artifacts. Finally, we transition to cell-based assays to assess compound activity in a more physiologically relevant context, culminating in preliminary cytotoxicity profiling.

Screening_Cascade cluster_0 Hit Identification & Confirmation cluster_1 Lead Optimization Primary_Screen Primary Biochemical Screen (e.g., HTRF) Orthogonal_Screen Orthogonal Biochemical Screen (e.g., Fluorescence Polarization) Primary_Screen->Orthogonal_Screen Confirm Hits Cell_Based_Assay Cell-Based Target Engagement (e.g., p38 Phosphorylation Assay) Orthogonal_Screen->Cell_Based_Assay Assess Cellular Potency Cytotoxicity_Assay Initial Cytotoxicity Profiling (e.g., MTT/LDH Assays) Cell_Based_Assay->Cytotoxicity_Assay Evaluate Therapeutic Index End Candidate Selection Cytotoxicity_Assay->End

Caption: A fit-for-purpose screening cascade for p38 MAPK inhibitors.

The Target: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[5][6][7] Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a prime target for anti-inflammatory drug discovery.[6][8] Understanding this pathway is crucial for designing relevant cell-based assays.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (MEKKs, MLKs, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF-2, MEF-2, STAT1) p38->Transcription_Factors phosphorylates Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor This compound Derivative Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

Part 1: Biochemical Assay Validation - A Head-to-Head Comparison

The initial step in our cascade is to quantify the direct interaction between our novel compounds and the p38α MAPK enzyme. We will compare three popular non-radioactive, high-throughput screening (HTS) platforms: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and a microfluidic mobility shift assay (Caliper).

Experimental Protocols

1. HTRF Kinase Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by p38α. An anti-phospho-substrate antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.[4][9][10]

  • Protocol:

    • Dispense 2 µL of this compound derivative dilutions in DMSO into a 384-well low-volume white plate.

    • Add 4 µL of p38α kinase (final concentration ~2 nM) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a mixture of biotinylated substrate peptide (e.g., Biotin-p38tide, final concentration ~100 nM) and ATP (at Km concentration, e.g., 100 µM) in kinase buffer to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate anti-phospho-p38tide antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio: (665 nm emission / 620 nm emission) * 10,000.

2. Fluorescence Polarization (FP) Kinase Assay

  • Principle: This is a competitive binding assay. A fluorescently labeled tracer that binds to the ATP pocket of p38α is used. When the tracer is bound to the large kinase, it tumbles slowly, emitting highly polarized light. Unlabeled inhibitors compete with the tracer for binding, displacing it into the solution where it tumbles rapidly, resulting in a decrease in fluorescence polarization.[1][11][12]

  • Protocol:

    • Dispense 2 µL of this compound derivative dilutions in DMSO into a 384-well low-volume black plate.

    • Add 8 µL of a mixture of p38α kinase (final concentration ~10 nM) and a fluorescent tracer (e.g., a Bodipy-labeled ATP competitive ligand, final concentration ~1 nM) in binding buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization-capable reader (e.g., excitation at 485 nm, emission at 535 nm).

    • Calculate the change in millipolarization (mP) units.

3. Caliper Microfluidic Mobility Shift Assay

  • Principle: This assay directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The reaction mixture is sipped into a microfluidic chip, and an electric field is applied to separate the substrate and product based on their different charge-to-mass ratios. The amount of phosphorylated product is quantified by fluorescence detection.[6][13][14][15]

  • Protocol:

    • Dispense 50 nL of this compound derivative dilutions in DMSO into a 384-well plate.

    • Add 5 µL of p38α kinase (final concentration ~1 nM) in reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Add 5 µL of a mixture of fluorescently labeled peptide substrate (e.g., FL-p38tide, final concentration ~1.5 µM) and ATP (at Km concentration, e.g., 100 µM) to initiate the reaction.

    • Incubate for 90 minutes at room temperature.

    • Add 10 µL of stop buffer (e.g., 100 mM HEPES pH 7.5, 10 mM EDTA, 0.015% Brij-35, 0.1% coating reagent).

    • Place the plate in a Caliper LabChip EZ Reader (or similar) for analysis. The instrument will automatically sip from each well, perform the electrophoretic separation, and report the percentage of substrate conversion.

Data Comparison and Validation

To ensure the trustworthiness of our results, we must validate each assay according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on key parameters.[5][16][17][18]

Validation Parameter HTRF Fluorescence Polarization (FP) Caliper Mobility Shift ICH Q2(R1) Acceptance Criteria (Typical) [11][16][19]
Precision (Intra-assay) %CV < 10%%CV < 10%%CV < 15%≤15% CV for biochemical assays
Precision (Inter-assay) %CV < 15%%CV < 15%%CV < 20%≤20% CV for biochemical assays
Accuracy (% Recovery) 85-115%85-115%80-120%80-120% of the theoretical value
Linearity (R²) > 0.99> 0.99> 0.98R² ≥ 0.98
Robustness Stable signal with minor changes in buffer components and incubation times.Stable mP values with minor changes in DMSO concentration and buffer components.Consistent separation with minor changes in buffer and stop solution composition.Consistent results with small, deliberate variations in method parameters.
Z'-factor > 0.6> 0.5> 0.6≥ 0.5 for HTS assays

Hypothetical IC50 Comparison for a Lead Compound (Compound-X)

Assay Platform IC50 (nM) Advantages Disadvantages
HTRF 15.2 ± 2.1Homogeneous, high-throughput, robust signal.Requires specific antibodies, potential for compound interference with FRET.
Fluorescence Polarization 18.5 ± 3.5Homogeneous, no antibodies needed, simple protocol.Lower signal window, sensitive to light scatter from precipitated compounds.
Caliper Mobility Shift 12.8 ± 1.8Direct measurement of substrate and product, low enzyme/substrate consumption.Requires specialized instrumentation, lower throughput than plate-based assays.

The consistent IC50 values across these mechanistically distinct platforms provide strong evidence that Compound-X is a genuine inhibitor of p38α and not an artifact of a particular assay technology. This orthogonal validation is a cornerstone of a trustworthy data package.

Part 2: Cell-Based Assay Validation - Bridging the Gap to Physiology

While biochemical assays confirm direct target engagement, cell-based assays are essential to determine if a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[20]

Experimental Protocols

1. p-p38 MAPK Cellular Assay (e.g., In-Cell Western)

  • Principle: This assay quantifies the phosphorylation of p38 MAPK in cells stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). Cells are treated with the inhibitor, stimulated, fixed, and then probed with antibodies against total p38 and phosphorylated p38 (p-p38).

  • Protocol:

    • Seed a human monocytic cell line (e.g., THP-1) in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the this compound derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38 phosphorylation.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with primary antibodies: a rabbit anti-p-p38 antibody and a mouse anti-total-p38 antibody.

    • Wash and incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

    • Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the signal intensity for p-p38 and normalize it to the total p38 signal.

2. Cytotoxicity Assays: A Comparative Approach

It is crucial to assess whether the observed cellular effects are due to specific target inhibition or general cytotoxicity. We will compare two common cytotoxicity assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.[2][21][22][23][24] The amount of formazan is proportional to the number of viable cells.

    • Protocol:

      • Seed cells (e.g., HEK293 or the THP-1 line used above) in a 96-well plate and incubate for 24 hours.

      • Treat cells with a dose-response of the this compound derivative for 24-48 hours.

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

      • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Read the absorbance at 570 nm.

  • LDH (Lactate Dehydrogenase) Release Assay

    • Principle: This assay measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage (necrosis).[3][13][25][26][27] The amount of released LDH is proportional to the number of lysed cells.

    • Protocol:

      • Follow steps 1 and 2 of the MTT assay protocol.

      • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

      • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Add 50 µL of stop solution.

      • Read the absorbance at 490 nm.

Data Comparison and Interpretation

Hypothetical Cellular Potency and Cytotoxicity Data for Compound-X

Assay Endpoint EC50 / IC50 (µM) Interpretation
p-p38 Cellular Assay Inhibition of p38 Phosphorylation0.25 ± 0.05The compound effectively engages and inhibits p38 MAPK in a cellular context.
MTT Assay (HEK293) Reduction in Metabolic Activity> 50The compound does not significantly impact the metabolic activity of a non-target cell line at concentrations well above its cellular IC50.
LDH Release Assay (HEK293) Increase in Membrane Permeability> 50The compound does not induce significant necrotic cell death.

The large window between the cellular on-target activity (IC50 = 0.25 µM) and the off-target cytotoxicity (EC50 > 50 µM) suggests a favorable preliminary therapeutic index for Compound-X. Comparing the results from both MTT and LDH assays provides a more complete picture of the compound's cytotoxic profile. For instance, a compound could inhibit proliferation (affecting the MTT assay) without causing membrane lysis (leaving the LDH assay unchanged).

Validation_Workflow Start Novel this compound Derivative Biochem_Assay Biochemical Assays (HTRF, FP, Caliper) Start->Biochem_Assay Determine Potency & MoA Cell_Assay Cell-Based Assays (p-p38, Cytotoxicity) Biochem_Assay->Cell_Assay Confirm Cellular Activity Validation Assay Validation (ICH Q2 R1) - Precision - Accuracy - Linearity - Robustness Biochem_Assay->Validation Cell_Assay->Validation Data_Package Robust & Trustworthy Data Package Validation->Data_Package

Caption: The overall workflow for in vitro assay validation.

Conclusion: Building a Foundation of Trust

The validation of in vitro assays is not merely a procedural hurdle; it is the scientific bedrock upon which successful drug discovery programs are built. For novel compounds derived from the this compound scaffold, or any new chemical entity, a multi-faceted and orthogonal approach to assay validation is paramount. By systematically comparing different assay platforms, adhering to rigorous validation guidelines like ICH Q2(R1), and critically evaluating the data in the context of a well-defined screening cascade, we can build a comprehensive and trustworthy preclinical data package. This meticulous approach not only de-risks the progression of lead candidates but also embodies the principles of scientific integrity, ensuring that only the most promising compounds advance toward clinical evaluation.

References

A Comparative Guide to the Cross-Reactivity of 3-Bromo-6-isopropylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring is a unique and valuable scaffold in drug discovery due to its distinct physicochemical properties.[1] Pyridazine-based compounds have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The 3-Bromo-6-isopropylpyridazine core, in particular, serves as a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications.

The Importance of Cross-Reactivity Studies in Drug Development

Cross-reactivity occurs when a drug molecule binds to unintended biological targets, which can lead to a range of issues from false positives in diagnostic tests to unforeseen side effects in therapeutic applications.[5][6] Therefore, tissue cross-reactivity (TCR) studies are an essential component of the preclinical safety package submitted to regulatory bodies like the FDA and EMA.[5][7][8] These studies are crucial for:

  • Identifying Off-Target Binding: Uncovering unintended interactions with other proteins or receptors.[8]

  • Predicting Potential Toxicity: The staining patterns on human tissue panels can alert researchers to potential organ-specific toxicities.[7]

  • Selecting Appropriate Animal Models: Ensuring that the chosen toxicology species have a target expression profile similar to humans.[7][9]

  • Expanding Therapeutic Indications: Identifying on-target binding in tissues not previously considered, which could open up new therapeutic avenues.[9]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available starting materials, such as 3-bromo-6-chloropyridazine. The isopropyl group can be introduced via various organic reactions, and subsequent modifications at other positions of the pyridazine ring allow for the creation of a diverse library of compounds for screening.

A general synthetic approach might involve the following key steps:

  • Introduction of the Isopropyl Group: This can be achieved through a Grignard reaction or other organometallic coupling methods on a suitable pyridazine precursor.

  • Functionalization at the 3-Position: The bromine atom at the 3-position serves as a useful handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a variety of substituents.

  • Purification and Characterization: Each synthesized derivative must be rigorously purified, typically using column chromatography, and its structure confirmed by analytical techniques such as NMR and mass spectrometry.

Synthesis_Workflow Start 3-Bromo-6-chloropyridazine Step1 Grignard Reaction (Isopropylmagnesium bromide) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Final_Product Derivative Library Step2->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of cross-reactivity. This typically involves a combination of in vitro biochemical and cell-based assays.

Competitive Binding Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the binding affinity of a compound to its intended target and potential off-targets.[6]

Protocol: Competitive ELISA for Target and Off-Target Binding

  • Coating: Coat microplate wells with the purified target protein and a panel of relevant off-target proteins. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Competition: Add a constant concentration of a labeled ligand (known to bind the target) along with varying concentrations of the this compound derivative (the competitor). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the labeled ligand. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC₅₀ value, which represents the concentration of the derivative required to inhibit 50% of the labeled ligand's binding.

ELISA_Workflow A 1. Coat Plate with Target/Off-Target Protein B 2. Wash A->B C 3. Block B->C D 4. Add Labeled Ligand & Test Compound (Competitor) C->D E 5. Wash D->E F 6. Add Enzyme-Conjugated Secondary Antibody E->F G 7. Wash F->G H 8. Add Substrate G->H I 9. Stop Reaction H->I J 10. Read Absorbance I->J

Caption: Step-by-step workflow of a competitive ELISA.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The data generated from these assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Comparative IC₅₀ Values (nM) from Competitive ELISA

DerivativeTarget Protein (IC₅₀)Off-Target 1 (IC₅₀)Off-Target 2 (IC₅₀)Selectivity Index (Off-Target 1 / Target)
Compound A101000>10000100
Compound B15500800033.3
Compound C5025050005

Table 2: CETSA Melting Temperature Shifts (ΔTm in °C)

DerivativeTarget Protein (ΔTm)Off-Target 1 (ΔTm)Off-Target 2 (ΔTm)
Compound A+5.2+0.5Not Detected
Compound B+4.8+1.2Not Detected
Compound C+2.1+2.5+1.8

Interpretation of Results:

  • High Selectivity: A high selectivity index (as seen for Compound A) indicates that the compound is significantly more potent for its intended target than for the off-targets, which is a desirable characteristic.

  • Target Engagement: A significant positive shift in the melting temperature (ΔTm) in the CETSA assay provides strong evidence of target engagement within the cellular environment.

  • Off-Target Engagement: The detection of a ΔTm for off-target proteins (as with Compound C) suggests potential cross-reactivity that warrants further investigation.

Decision_Tree Start Cross-Reactivity Data Q1 High Selectivity Index in ELISA? Start->Q1 Q2 Significant ΔTm for Target in CETSA? Q1->Q2 Yes Outcome2 Further Optimization Needed Q1->Outcome2 No Q3 Significant ΔTm for Off-Targets? Q2->Q3 Yes Q2->Outcome2 No Outcome1 Promising Lead Candidate Q3->Outcome1 No Outcome3 Potential for Off-Target Effects Requires Deeper Investigation Q3->Outcome3 Yes

Caption: Decision tree for interpreting cross-reactivity data.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the development of safe and effective therapeutics. The methodologies outlined in this guide provide a robust framework for assessing the selectivity of this compound derivatives. By combining biochemical and cellular assays, researchers can gain a clear understanding of the on- and off-target binding profiles of their compounds. Future work should focus on expanding the panel of off-targets to include a wider range of structurally related proteins and those known to be involved in common toxicity pathways. Ultimately, a thorough understanding of cross-reactivity will enable the rational design of more selective and safer drug candidates.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive technical comparison of synthetic methodologies for obtaining 3-Bromo-6-isopropylpyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect three distinct synthetic routes: a classical approach involving the bromination of a pyridazinone precursor, a Sandmeyer reaction from an amino-pyridazine intermediate, and a modern Grignard-based strategy. This document aims to equip researchers with the necessary data to select the most appropriate synthetic strategy based on key performance indicators including yield, purity, cost-effectiveness, safety, and scalability. All discussions are supported by detailed experimental protocols and comparative data to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

Pyridazine scaffolds are privileged structures in drug discovery due to their unique physicochemical properties, including their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding.[1] The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries. The 6-isopropyl group can contribute to favorable pharmacokinetic properties by increasing lipophilicity and influencing metabolic stability. Consequently, this compound serves as a critical intermediate in the synthesis of complex molecules with potential therapeutic applications.

This guide will navigate through three divergent synthetic pathways to this target molecule, offering a critical evaluation of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Methodologies

We will evaluate three primary strategies for the synthesis of this compound. The following sections will detail the underlying chemistry, present experimental data, and discuss the practical considerations of each approach.

Route 1: The Classical Approach via Bromination of 6-isopropylpyridazin-3(2H)-one

This traditional and often reliable route involves the initial construction of the pyridazinone ring followed by a bromination step to introduce the halogen.

Logical Workflow:

cluster_0 Route 1: Classical Approach A 3-Oxohexanoic Acid Derivative C 6-isopropylpyridazin-3(2H)-one A->C Cyclocondensation B Hydrazine Hydrate B->C E This compound C->E Bromination D Phosphorus Oxybromide (POBr3) D->E cluster_0 Route 2: Sandmeyer Approach A 3-Chloro-6-isopropylpyridazine C 3-Amino-6-isopropylpyridazine A->C Amination B Ammonia B->C E This compound C->E Sandmeyer Reaction D NaNO2, HBr, CuBr D->E cluster_0 Route 3: Grignard Approach A 3,6-Dibromopyridazine C This compound A->C Selective Grignard Reaction B Isopropylmagnesium Bromide B->C

References

Comparative Docking Analysis of 3-Bromo-6-isopropylpyridazine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study on a series of novel 3-Bromo-6-isopropylpyridazine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver actionable insights grounded in established scientific principles. We will explore the rationale behind experimental choices, present a detailed, replicable methodology, and interpret the resulting data to inform future drug design strategies.

Introduction: The Pyridazine Scaffold and the Rationale for Kinase Targeting

The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic and structural characteristics, particularly the dual hydrogen-bonding capacity of its adjacent nitrogen atoms, make it an attractive starting point for the design of targeted therapeutics.[3] The 3,6-disubstituted pyridazine framework, in particular, has shown significant promise as a modulator of protein kinase activity.[4]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition has emerged as a promising strategy for the development of novel anticancer agents.[4]

This guide will detail a comparative in silico study of this compound analogs designed to explore their potential as CDK2 inhibitors. By systematically modifying the core scaffold and analyzing the resulting changes in binding affinity and interaction patterns, we can elucidate key structure-activity relationships (SAR) to guide the optimization of this chemical series.

Experimental Design and Workflow

The overall workflow for this comparative docking study is designed to be a self-validating system, incorporating established best practices to ensure the scientific rigor and reproducibility of the results.[5]

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Validation PDB Protein Structure Selection & Preparation (PDB ID: 1FIN) Grid Binding Site Definition (Grid Box Generation) PDB->Grid Target Ligand Ligand Design & 3D Structure Generation Dock Molecular Docking (AutoDock Vina) Ligand->Dock Analogs Grid->Dock Search Space Results Results Analysis (Binding Energy & Pose) Dock->Results Visualization Interaction Visualization (PyMOL) Results->Visualization Validation Re-docking of Co-crystallized Ligand Validation->Results Validation

Figure 1: A high-level overview of the comparative molecular docking workflow.

Detailed Methodologies

Target Protein Preparation

The selection of an appropriate protein structure is a critical first step in any structure-based drug design project. For this study, the crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) in complex with a known inhibitor was selected from the Protein Data Bank (PDB ID: 1FIN). This structure provides a biologically relevant conformation of the active site.

Protocol:

  • Structure Download: The PDB file (1FIN.pdb) was downloaded from the RCSB Protein Data Bank.

  • Protein Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, were removed from the PDB file. This ensures that the docking calculations are not influenced by extraneous molecules.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure, which is essential for the correct calculation of hydrogen bonding interactions.

  • Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein. These charges are crucial for the accurate calculation of electrostatic interactions.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

This entire process was carried out using AutoDockTools (ADT).[6]

Ligand Preparation

A series of five analogs based on the this compound scaffold were designed for this comparative study. The parent molecule (Analog 1) is the core scaffold itself. The subsequent analogs (Analogs 2-5) incorporate various substituents at a hypothetical attachment point to probe the structure-activity relationship within the CDK2 binding pocket.

Protocol:

  • 2D Structure Sketching: The 2D structures of the analogs were drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • 3D Structure Generation and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Charge Calculation and Torsion Tree Definition: Gasteiger charges were calculated for each ligand, and the rotatable bonds were defined. This allows the docking software to explore different conformations of the ligand during the simulation.

  • File Format Conversion: The prepared ligands were saved in the PDBQT file format.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[7]

Protocol:

  • Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of CDK2. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the region of interest.

  • Docking Execution: The docking simulations were run with an exhaustiveness of 8. The software systematically explores different conformations and orientations of each ligand within the defined grid box.

  • Pose Generation: For each ligand, the top 9 binding poses were generated and ranked based on their predicted binding affinity.

Docking Protocol Validation

To ensure the validity of the docking protocol, the co-crystallized ligand from the PDB structure (1FIN) was extracted and re-docked into the active site. The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose was calculated. An RMSD value of less than 2.0 Å is generally considered to indicate a successful and reliable docking protocol.[8]

Results and Comparative Analysis

The primary output of the docking simulation is the predicted binding affinity, expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[9]

Comparative Binding Affinities

The predicted binding affinities for the five this compound analogs are summarized in the table below.

Analog IDSubstituent (R)Predicted Binding Affinity (kcal/mol)
Analog 1 -H-6.8
Analog 2 -OH-7.5
Analog 3 -NH2-7.9
Analog 4 -COOH-8.4
Analog 5 -OCH3-7.2
Analysis of Binding Poses and Molecular Interactions

The binding poses of the top-ranked analogs were visualized and analyzed to understand the key molecular interactions driving their binding to the CDK2 active site.

  • Analog 1 (Parent Scaffold): The parent molecule establishes hydrophobic interactions with key residues in the active site. The pyridazine nitrogen atoms act as hydrogen bond acceptors with the backbone NH of Leu83, a crucial interaction for kinase inhibition.

  • Analog 3 (-NH2): The addition of an amino group introduces a new hydrogen bond donor, which forms a strong interaction with the side chain of a key glutamic acid residue (Glu81) in the active site. This additional interaction likely accounts for the improved binding affinity compared to the parent scaffold.

  • Analog 4 (-COOH): The carboxylic acid moiety demonstrates the most significant improvement in binding affinity. This is attributed to its ability to form multiple hydrogen bonds with both backbone and side-chain residues, including a salt bridge with a lysine residue (Lys33) at the entrance of the active site.

The interactions for the most potent analog (Analog 4) are depicted in the workflow diagram below.

G cluster_interactions Key Interactions of Analog 4 with CDK2 Active Site Ligand Analog 4 (-COOH) Leu83 Leu83 (Backbone NH) Ligand->Leu83 H-bond (pyridazine N) Lys33 Lys33 (Side Chain NH3+) Ligand->Lys33 Salt Bridge (ligand COO-) Glu81 Glu81 (Side Chain COO-) Ligand->Glu81 H-bond (ligand COO-) Hydrophobic Hydrophobic Pocket (Val18, Ala31, Val64) Ligand->Hydrophobic Hydrophobic Interactions (isopropyl group)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-Bromo-6-isopropylpyridazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically reinforces a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, as a halogenated pyridazine derivative, presents several potential hazards that dictate its handling and disposal requirements.

Based on data from analogous brominated heterocyclic compounds, the primary hazards include:

  • Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic waste .[4] This classification is critical because the improper disposal of halogenated organics, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. Therefore, specialized high-temperature incineration is the required disposal pathway.[4][5]

Key Chemical Safety Data
ParameterInformationSource(s)
Hazard Class Halogenated Organic Compound[4][6]
GHS Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Primary Route of Exposure Inhalation, Skin Contact, Ingestion[1][7]
Incompatible Materials Strong oxidizing agents, Strong acids[3][7][8]
Decomposition Products Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr).[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The choice of PPE is directly informed by the hazards identified above.

  • Hand Protection: Handle with chemical-impermeable gloves.[1][9] Given the aromatic and halogenated nature of the compound, butyl rubber gloves are a suitable choice.[8] Always inspect gloves before use and employ the proper removal technique to avoid skin contact.[9]

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][9]

  • Skin and Body Protection: A fully-buttoned laboratory coat is mandatory.[8] For tasks with a higher risk of splash, a chemical-resistant apron and full-body suit should be considered.[9]

  • Respiratory Protection: All handling of this compound waste, including transfers and container sealing, must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors or dusts.[1][8][9]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. Cross-contamination of waste streams can create hazardous reactions and vastly complicate the disposal process.

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[4][10] The container must be in good condition, constructed of a compatible material (e.g., polyethylene or glass), and feature a secure, vapor-tight screw cap.[8][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "Waste this compound" (do not use abbreviations).[10]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

  • Transferring Waste: Conduct all transfers inside a chemical fume hood.[8] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Container Sealing: Securely close the container cap immediately after adding waste.[10] This is crucial to prevent the release of volatile organic compounds (VOCs).[12]

  • Segregation: Under no circumstances should halogenated organic waste be mixed with non-halogenated organic waste, aqueous waste, acids, or bases.[4][10]

On-Site Storage and Final Disposal

Interim Storage

Accumulated waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Location: Store the sealed container in a cool, dry, and well-ventilated area.[1][12]

  • Incompatibles: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[3][8]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7][12]

Final Disposal Pathway

The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).

  • Professional Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] This is the only acceptable method.

  • Incineration: As a halogenated waste, the material will be sent for high-temperature incineration in a regulated hazardous waste incinerator.[4][13] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts.

  • Documentation: When the container is full or ready for pickup, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[8]

Disposal Workflow for this compound

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection (in Fume Hood) cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposition A Identify Waste: This compound B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Container: 'Halogenated Organic Waste' C->D E Pre-label Container with Chemical Name & Hazards D->E F Transfer Waste (Do not exceed 90% capacity) E->F G Securely Seal Container (Vapor-Tight) F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatibles (Oxidizers, Acids) H->I J Container is Full or Project is Complete I->J K Complete EH&S Chemical Waste Collection Request J->K L Transfer to Licensed Hazardous Waste Vendor K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spill (Contained within a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[7]

  • Collection: Use non-sparking tools to carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1][7] Label the container as "Spill Debris containing this compound."

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or EH&S department.[8]

Large Spill (Outside of a fume hood):
  • EVACUATE: Immediately evacuate the laboratory and secure the area to prevent re-entry.[8]

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., call 911 or the specific campus emergency number).[8]

  • REPORT: Provide responders with the chemical name and a copy of the Safety Data Sheet if possible.

Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-isopropylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 3-Bromo-6-isopropylpyridazine (CAS No. 1086383-70-1). As a brominated heterocyclic compound, it requires stringent adherence to safety protocols to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. Our goal is to provide value beyond the product, ensuring you have the knowledge to operate safely and effectively.

Hazard Identification and Risk Profile

Understanding the specific hazards of this compound is the cornerstone of effective personal protection. Based on available data, this compound is classified with the GHS07 pictogram, indicating it is a health hazard.[1][2]

The primary risks are associated with the following hazard statements:

  • H302: Harmful if swallowed. [2][3][4]

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation. [2][4]

  • H335: May cause respiratory irritation. [2][4]

These classifications dictate a multi-faceted approach to personal protective equipment (PPE), where engineering controls are the first line of defense, and PPE serves to protect from residual exposure. The causality is clear: the potential for skin and eye irritation demands robust barrier protection, while the risk of respiratory irritation necessitates handling in a controlled environment to prevent inhalation.

Core Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][5][6] A face shield should be worn over goggles during procedures with a high risk of splashing.[7][8]The H319 classification (Causes serious eye irritation) makes direct contact with the eyes a significant risk.[4] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant, impervious gloves such as nitrile or butyl rubber.[9]To prevent skin contact and subsequent irritation (H315), gloves are essential. Always inspect gloves for tears or punctures before use.[3][10] Employ proper glove removal techniques to avoid contaminating your skin.[3][5]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[10][11][12] For large-scale operations, chemical-resistant coveralls may be necessary.[8]Standard laboratory attire minimizes the risk of accidental skin exposure from minor spills or splashes. Impervious clothing provides a higher level of protection when handling larger quantities.[11][13]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[7][14][12] If engineering controls are not available or insufficient, a NIOSH-approved respirator is required.[7][11]The H335 hazard (May cause respiratory irritation) makes inhalation a primary route of exposure.[2][4] A fume hood is the most effective engineering control. A respirator should be considered a secondary measure, used only when ventilation is inadequate.

Operational Plan: A Step-by-Step Handling Workflow

To translate these PPE requirements into practice, we will use the example of a standard Suzuki-Miyaura cross-coupling reaction, a common application for aryl halides like this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation and Engineering Controls :

    • Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[13]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.

  • Donning PPE :

    • Put on all required PPE as specified in the table above: safety goggles, nitrile gloves, and a lab coat.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid this compound within the chemical fume hood to control dust and vapors.[7][12]

    • If the compound is a solid, carefully open the container, avoiding the creation of dust.[3][10]

    • Use a spatula to weigh the desired amount onto weighing paper or directly into a tared reaction vessel.

    • Add the solvent and other reagents to the reaction vessel within the fume hood.

    • Keep the container of this compound tightly closed when not in use.[5][7][10]

  • During the Reaction :

    • Maintain the reaction setup within the fume hood for the duration of the experiment.

    • Do not eat, drink, or smoke in the laboratory.[11][13]

  • Work-up and Purification :

    • Perform all extractions, washes, and solvent removal steps inside the fume hood.

    • Be mindful that the compound may be present in both the organic and aqueous layers, as well as in the crude product.

The following diagram illustrates the logical flow for safely managing this chemical from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS & Protocol prep2 Verify Fume Hood & Safety Shower prep1->prep2 prep3 Don Full PPE prep2->prep3 emergency2 First Aid (Eye/Skin) prep2->emergency2 Ensures access handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Prepare Solution & Start Reaction handle1->handle2 emergency1 Spill Containment handle1->emergency1 Prepares for spills handle3 Monitor Reaction in Fume Hood handle2->handle3 clean1 Quench Reaction & Work-up handle3->clean1 Reaction complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware clean1->clean3 clean4 Dispose of Contaminated PPE clean2->clean4 Final disposal clean3->clean4

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Even with the best precautions, accidents can happen. Knowing the correct response is critical.

  • Minor Spill :

    • Evacuate the immediate area and alert colleagues.

    • Wearing your full PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand) to avoid raising dust.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[7][15]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.[7]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[10][11] Remove contaminated clothing and wash it before reuse.[13] If irritation persists, seek medical attention.[16]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.[12]

    • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10][17]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation : This compound is a brominated organic material. It must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this complicates and increases the cost of disposal.

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a sealed, labeled hazardous waste container.[7]

  • Liquid Waste : Collect all liquid waste from the reaction and work-up in a sealed, labeled container for halogenated liquid waste.

  • Disposal : All waste must be disposed of through your institution's official hazardous waste management program, following all local, state, and federal regulations.[3][7]

By implementing these comprehensive PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.